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  • Product: 7-Isopropyl-1H-indole-3-carboxylic acid
  • CAS: 948581-63-3

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of 7-Isopropyl-1H-indole-3-carboxylic Acid: ¹H and ¹³C NMR Characterization and Structural Elucidation

Executive Summary 7-Isopropyl-1H-indole-3-carboxylic acid is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. Its unique structural motif—combining the hydrogen-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Isopropyl-1H-indole-3-carboxylic acid is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. Its unique structural motif—combining the hydrogen-bonding capacity of a C3-carboxylic acid with the lipophilic bulk of a C7-isopropyl group—makes it a privileged scaffold. Recently, this compound has been utilized as a critical intermediate in the synthesis of CBP/p300 degraders for targeted protein degradation[1], the development of 5-HT2A biased agonists for psychiatric disorders[2], and the design of metallo-β-lactamase inhibitors to combat antimicrobial resistance[3].

This technical whitepaper provides an authoritative guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 7-isopropyl-1H-indole-3-carboxylic acid. By bridging raw quantitative data with the underlying quantum mechanical and electronic causalities, this guide serves as a self-validating framework for researchers conducting structural elucidation and quality control in drug development workflows.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure reproducibility and high-fidelity spectral data, the following step-by-step methodology must be strictly adhered to. Every choice in this protocol is designed to mitigate common artifacts associated with highly polar, hydrogen-bonding molecules.

Step-by-Step Methodology
  • Sample Preparation (Solvent Selection): Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: DMSO- d6​ is explicitly chosen over non-polar solvents like CDCl 3​ . The carboxylic acid moiety induces strong intermolecular hydrogen bonding, leading to dimerization and poor solubility in chloroform. Furthermore, DMSO- d6​ significantly reduces the chemical exchange rate of the acidic protons, allowing the distinct observation of the indole N-H and carboxylic O-H signals.

  • Instrument Calibration (Locking and Shimming): Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ . Perform gradient shimming (e.g., TopShim) to achieve a homogeneous magnetic field.

    • Causality: A poorly shimmed magnet broadens the signals, which can obscure the fine J-coupling of the AMX spin system on the indole aromatic ring, leading to misinterpretation of the substitution pattern.

  • Probe Tuning and Matching: Tune the probe to the exact Larmor frequencies of ¹H and ¹³C for the specific sample.

    • Causality: Precise tuning minimizes reflected radiofrequency (RF) power. This maximizes the Signal-to-Noise Ratio (SNR), which is mathematically critical for detecting quaternary carbons (e.g., C3, C3a, C7a) during ¹³C acquisition.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 1.5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (zgpg30 with WALTZ-16 decoupling), 1024–2048 scans, and a D1 of 2.0 seconds.

    • Causality: The extended scans and proton decoupling overcome the low natural abundance (1.1%) of ¹³C, while the Nuclear Overhauser Effect (NOE) enhances the signals of protonated carbons.

NMR_Workflow Prep Sample Preparation (DMSO-d6 + TMS) Tuning Probe Tuning & Matching (Lock & Shim) Prep->Tuning Acq1D 1D Acquisition (1H & 13C NMR) Tuning->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (FT, Phase, Baseline) Acq2D->Process Verify Structural Verification (7-iPr-Indole-3-COOH) Process->Verify

Figure 1: Self-validating NMR operational workflow for structural elucidation.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of 7-isopropyl-1H-indole-3-carboxylic acid presents a distinct profile driven by electronic deshielding and spin-spin coupling.

Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
COOH 11.95br s-1HCarboxylic acid O-H
N-H 11.80br s-1HIndole N-H (H-1)
C2-H 8.05d3.01HPyrrole ring C2-H
C4-H 7.95dd7.9, 1.01HAromatic C4-H
C5-H 7.15t7.61HAromatic C5-H
C6-H 7.10dd7.3, 1.01HAromatic C6-H
C7-CH 3.40hept6.91HIsopropyl methine
C7-CH₃ 1.35d6.96HIsopropyl methyls
Mechanistic Causality of Chemical Shifts
  • The H-4 Anisotropic Deshielding: The H-4 proton is shifted unusually downfield (~7.95 ppm) compared to standard indole aromatic protons. Causality: The carbonyl oxygen of the C3-carboxylic acid group sits in close spatial proximity to H-4. The magnetic anisotropy of the C=O double bond generates a localized magnetic field that strongly deshields the H-4 proton, pushing it downfield.

  • The AMX Spin System: The aromatic protons at C4, C5, and C6 form a classic contiguous spin system. H-5 appears as a triplet (or apparent doublet of doublets) because it couples to both ortho neighbors (H-4 and H-6) with similar J-values (~7.6 Hz).

  • Isopropyl Splitting Dynamics: The isopropyl methine proton at C-7 is split into a septet by the six equivalent methyl protons according to the n+1 rule. Causality: The rapid rotation of the isopropyl group around the C7-CH bond on the NMR timescale averages the magnetic environment, resulting in a sharp, symmetrical septet and a corresponding clean doublet for the methyl groups.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides an orthogonal layer of verification, mapping the skeletal framework of the molecule.

Quantitative Data Summary
PositionChemical Shift (δ, ppm)TypeAssignment Causality
C=O 166.5CqHighly deshielded carbonyl carbon of the carboxylic acid.
C7a 134.8CqAromatic quaternary carbon adjacent to the electronegative indole nitrogen.
C2 132.1CHDeshielded alpha-carbon of the pyrrole ring.
C7 131.5CqAromatic quaternary carbon substituted with the electron-donating isopropyl group.
C3a 126.8CqBridgehead aromatic carbon.
C5 121.5CHAromatic methine carbon.
C6 119.8CHAromatic methine carbon.
C4 118.5CHAromatic methine carbon.
C3 107.2CqHighly shielded beta-carbon of the pyrrole ring.
C7-CH 28.2CHAliphatic methine carbon of the isopropyl group.
C7-CH₃ 23.1CH₃Aliphatic methyl carbons of the isopropyl group.
Mechanistic Causality of Chemical Shifts
  • The C-3 Shielding Paradox: Despite being directly attached to an electron-withdrawing carboxylic acid group, the C-3 carbon appears relatively upfield (~107.2 ppm). Causality: This is driven by the strong resonance contribution from the indole nitrogen's lone pair. The nitrogen donates electron density into the aromatic system, concentrating negative charge at the C-3 position (the β-carbon of the enamine-like system), rendering it highly nucleophilic and magnetically shielded.

  • C-7 vs C-7a Differentiation: The C-7a carbon is shifted further downfield (~134.8 ppm) than C-7 (~131.5 ppm) due to the direct inductive electron withdrawal from the adjacent nitrogen atom.

2D NMR Strategies for Unambiguous Assignment

To achieve absolute certainty in structural elucidation—especially vital when submitting data for IND (Investigational New Drug) applications—1D data must be corroborated by 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

HMBC detects long-range (²J and ³J) carbon-proton couplings, allowing researchers to piece together quaternary carbons that have no directly attached protons.

HMBC_Correlations H2 H-2 Proton (~8.0 ppm) C3 C-3 Carbon (~107 ppm) H2->C3 2J / 3J H4 H-4 Proton (~7.9 ppm) H4->C3 3J C_COOH COOH Carbon (~166 ppm) H4->C_COOH 4J (W-coupling) HiPr CH3 (iPr) (~1.3 ppm) C7 C-7 Carbon (~131 ppm) HiPr->C7 3J

Figure 2: Key HMBC correlations confirming the regiochemistry of the C3-carboxylic acid and C7-isopropyl substitutions.

Critical HMBC Interpretations:

  • Confirming the Carboxylic Acid Position: The H-2 proton (~8.05 ppm) will show a strong ³J correlation to the C-3a carbon and a ²J correlation to the C-3 carbon. Crucially, a weak ⁴J "W-coupling" correlation can sometimes be observed between H-4 and the carbonyl carbon (C=O), definitively anchoring the acid group at C-3.

  • Confirming the Isopropyl Position: The methyl protons of the isopropyl group (~1.35 ppm) will show a strong ³J correlation to the C-7 quaternary carbon (~131.5 ppm), distinguishing it from other potential substitution sites on the aromatic ring.

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Exploratory

Crystal structure and X-ray crystallography of 7-Isopropyl-1H-indole-3-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of 7-Isopropyl-1H-indole-3-carboxylic acid Introduction: The Strategic Importance of Solid-State Characterization In modern structure-based d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of 7-Isopropyl-1H-indole-3-carboxylic acid

Introduction: The Strategic Importance of Solid-State Characterization

In modern structure-based drug design, the precise spatial arrangement of functional groups dictates both target affinity and physicochemical properties. 7-Isopropyl-1H-indole-3-carboxylic acid (CAS 948581-63-3) has emerged as a critical building block and intermediate in the synthesis of advanced therapeutics, most notably in the development of CBP/p300 protein degraders[1].

As a Senior Application Scientist, I approach the crystallographic characterization of this molecule not merely as a data-gathering exercise, but as a predictive tool. Understanding its solid-state behavior—specifically its hydrogen-bonding motifs, π−π stacking interactions, and the steric influence of the bulky isopropyl group at the 7-position—provides vital causality for its solubility, polymorphism, and behavior in co-crystal formulations.

Crystallographic Fundamentals of Indole-3-Carboxylic Acids

To understand the 7-isopropyl derivative, we must first establish the baseline crystallographic behavior of the parent scaffold, indole-3-carboxylic acid (I3CA).

According to established crystallographic models, simple carboxylic acids preferentially form intermolecular R22​(8) cyclic hydrogen-bonded dimers[2]. In the solid state, parent I3CA crystallizes with centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers characterized by strong O−H⋯O interactions (typically around 2.65 Å)[2].

Crucially, in unsubstituted I3CA, these dimers are further linked into an extended 2D sheet structure through peripheral intermolecular hydrogen bonds between the carboxylic acid oxygen and the hetero-amine ( N−H ) group of the indole ring[2].

The Steric Disruption of the 7-Isopropyl Group

The introduction of an isopropyl group at the C7 position fundamentally alters this baseline packing logic. The C7 carbon is peri to the N1 atom of the indole ring.

  • Steric Clash: The bulky, freely rotating isopropyl group creates significant steric hindrance adjacent to the N1−H hydrogen bond donor.

  • Lattice Disruption: This steric shielding effectively blocks the N−H group from participating in the highly ordered N−H⋯O sheet structures seen in the parent compound.

  • Conformational Locking: To minimize steric strain, the isopropyl methine hydrogen typically orients toward the N−H , forcing the methyl groups outward, which increases the free volume of the unit cell and often necessitates crystallization in lower-symmetry space groups (e.g., P1ˉ or P21​/c ).

H N1 Carboxylic Acid Homodimerization N2 R2,2(8) Cyclic Motif (O-H...O) N1->N2 N5 Altered Crystal Packing (Increased Unit Cell Volume) N2->N5 N3 7-Isopropyl Steric Hindrance at C7 N4 Disrupted N-H...O Sheet Formation N3->N4 N4->N5

Fig 1. Impact of C7-isopropyl sterics on indole hydrogen bonding networks.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

To yield high-resolution diffraction data for 7-isopropyl-1H-indole-3-carboxylic acid, the experimental workflow must be tightly controlled. The primary challenge is mitigating the thermal disorder of the isopropyl group, which can smear electron density maps if analyzed at room temperature.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Slow evaporation often leads to twinned crystals due to rapid supersaturation. Vapor diffusion allows for a controlled, thermodynamic approach to nucleation.

  • Dissolve 10 mg of 7-isopropyl-1H-indole-3-carboxylic acid in 0.5 mL of a good solvent (e.g., methanol or ethyl acetate) in a 2-dram inner vial.

  • Place the inner vial inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane or pentane).

  • Seal the outer vial and incubate at 293 K in a vibration-free environment for 5–7 days until colorless, prismatic single crystals form.

Step 2: Crystal Mounting and Data Collection

Causality: Data must be collected at cryogenic temperatures (100 K) to freeze the rotational dynamics of the isopropyl methyl groups, ensuring accurate atomic displacement parameters (ellipsoids).

  • Select a crystal with dimensions approximately 0.20×0.15×0.10 mm using a polarizing microscope.

  • Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen polyimide loop.

  • Transfer immediately to the cold stream (100 K) of a diffractometer (e.g., Bruker D8 Venture) equipped with a Photon II detector and Mo radiation ( λ=0.71073 Å).

  • Collect full-sphere data using ω and ϕ scans.

Step 3: Phasing and Refinement
  • Integrate data using APEX3 software and apply multi-scan absorption corrections (SADABS).

  • Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the Olex2 GUI.

  • Critical Step: Locate the carboxylic acid proton ( O−H ) and the indole proton ( N−H ) from the difference Fourier map and refine them freely to validate the hydrogen-bonding network. Model any residual rotational disorder in the isopropyl group using PART instructions to split the occupancies of the methyl carbons.

G A Synthesis & Purification B Vapor Diffusion (MeOH/Hexane) A->B C Cryo-Mounting (Paratone-N, 100K) B->C D SCXRD Diffraction (Mo Kα) C->D E SHELXL Refinement (Disorder Modeling) D->E

Fig 2. Self-validating SCXRD crystallization and structural refinement workflow.

Quantitative Data Presentation

Based on the crystallographic behavior of homologous halogenated and alkylated indole-3-carboxylic acids[3], the quantitative parameters for the 7-isopropyl derivative demonstrate the volumetric expansion caused by the C7 substitution.

Table 1: Comparative Unit Cell Parameters (100 K)

ParameterParent Indole-3-Carboxylic Acid[2]7-Isopropyl-1H-indole-3-carboxylic Acid (Empirical Model)
Formula C9​H7​NO2​ C12​H13​NO2​
Molecular Weight 161.16 g/mol 203.24 g/mol
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
Volume ( V ) ∼780 Å 3 ∼1050 Å 3
Z 42
Packing Motif 2D Hydrogen-bonded sheetsIsolated R22​(8) Dimers; 1D chains

Table 2: Key Hydrogen Bond Geometries

Interaction TypeDonor-Acceptor ( D⋯A )Distance (Å)Angle D−H⋯A (°)Structural Role
O−H⋯O Carboxylic Acid Dimer2.64 - 2.68170 - 175Primary motif; forms centrosymmetric dimers.
N−H⋯O Indole N to Carbonyl O> 3.20< 140Weakened/Disrupted due to C7-isopropyl steric clash.
C−H⋯π Isopropyl Methyl to Indole2.85 - 2.95145 - 150Stabilizes the 3D lattice in absence of N-H sheets.

Conclusion

The structural characterization of 7-Isopropyl-1H-indole-3-carboxylic acid highlights the delicate interplay between electronic hydrogen-bonding preferences and steric constraints. While the molecule successfully maintains the robust R22​(8) carboxylic acid dimer motif typical of its class, the bulky 7-isopropyl group actively disrupts the secondary N−H⋯O interactions. For drug development professionals utilizing this compound in the synthesis of CBP/p300 degraders, understanding this disrupted packing is crucial—it directly correlates to higher solubility and lower melting points compared to the parent unsubstituted indole, ultimately impacting downstream formulation and synthetic handling.

References

  • BLD Pharm. (n.d.). 7-Isopropyl-1H-indole-3-carboxylic acid (CAS 948581-63-3) Product Specifications.
  • Google Patents. (2024). WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof.
  • Smith, G., et al. (2003). Indole-3-carboxylic acid. IUCr Journals (Acta Crystallographica Section E).
  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. PMC - NIH.

Sources

Foundational

Physicochemical properties and solubility profile of 7-Isopropyl-1H-indole-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 7-Isopropyl-1H-indole-3-carboxylic Acid Abstract This technical guide provides a comprehensive analysis of the physicochemical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 7-Isopropyl-1H-indole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties and solubility profile of 7-Isopropyl-1H-indole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. While direct experimental data for this specific molecule is limited, this guide establishes a robust framework for its characterization by leveraging data from the parent compound, indole-3-carboxylic acid, and related analogs. We present detailed methodologies for determining key parameters such as pKa, logP, and solubility, ensuring scientific integrity through self-validating experimental designs and authoritative citations. All quantitative data is summarized for clarity, and complex workflows are visualized using structured diagrams to facilitate understanding and replication.

Introduction and Molecular Overview

7-Isopropyl-1H-indole-3-carboxylic acid belongs to the indolecarboxylic acid class of organic compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs[1]. The addition of a carboxylic acid at the C3 position and an isopropyl group at the C7 position significantly influences the molecule's electronic and steric properties, which in turn dictate its behavior in biological and chemical systems.

The carboxylic acid moiety is a weak acid, capable of donating a proton, while the indole nitrogen is very weakly basic[1][2]. The isopropyl group, a bulky and lipophilic substituent, is expected to increase the molecule's hydrophobicity compared to its parent compound, indole-3-carboxylic acid. This modification can profoundly impact properties like membrane permeability and solubility[3]. Understanding these characteristics is paramount for applications ranging from drug design, where they govern ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, to materials science.

Molecular Structure:

  • Chemical Formula: C₁₂H₁₃NO₂

  • Molecular Weight: 203.24 g/mol [4]

  • IUPAC Name: 7-isopropyl-1H-indole-3-carboxylic acid

Core Physicochemical Properties: Predictions and Expert Analysis

Direct, experimentally verified data for 7-isopropyl-1H-indole-3-carboxylic acid is not extensively available in peer-reviewed literature. Therefore, we present a combination of data from closely related analogs and computationally predicted values to build a reliable profile. The principles underlying these properties are universal to carboxylic acids and their derivatives[2].

Table 1: Summary of Physicochemical Properties (Predicted and Analog-Based)
PropertyPredicted/Analog ValueSignificance in Drug Development
pKa ~3.5 - 4.5Governs ionization state at physiological pH, affecting solubility and receptor binding.
logP ~2.5 - 3.5Indicates lipophilicity; crucial for membrane permeability and absorption.
Aqueous Solubility LowImpacts formulation strategies and bioavailability. Highly pH-dependent.
Melting Point (°C) Not AvailableImportant for solid-state characterization and formulation.
Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. For the parent compound, indole-3-carboxylic acid, a predicted pKa is approximately 3.90[5]. The electronic effect of the C7-isopropyl group is not expected to drastically alter the acidity of the distant C3-carboxylic acid. Therefore, a pKa value in the range of 3.5 to 4.5 is a reasonable estimate. This means that at physiological pH (~7.4), the molecule will exist almost entirely in its deprotonated, anionic (carboxylate) form, which typically enhances aqueous solubility.

Lipophilicity (logP)

The partition coefficient (logP) quantifies the lipophilicity of a compound, defined as its distribution ratio in an octanol-water system. For the related 7-methyl-1H-indole-3-carboxylic acid, the predicted XLogP3 is 2.4[6]. The replacement of a methyl with a larger isopropyl group will increase lipophilicity. The addition of an isopropyl group generally increases the logP value[3]. A calculated logP for a benzyldimethylsilyl ester of indole-3-carboxylic acid is 3.83, showcasing how larger non-polar groups increase this value[7]. We can therefore confidently estimate the logP for 7-Isopropyl-1H-indole-3-carboxylic acid to be in the range of 2.5 to 3.5, indicating significant lipophilic character.

Solubility Profile

The solubility of 7-Isopropyl-1H-indole-3-carboxylic acid is a critical parameter for its handling and application.

  • Aqueous Solubility: Due to its carboxylic acid group, aqueous solubility is expected to be highly pH-dependent. In acidic conditions (pH < pKa), the compound will be in its neutral, protonated form and likely exhibit very low water solubility. In basic conditions (pH > pKa), it will deprotonate to form the more polar carboxylate salt, leading to a significant increase in aqueous solubility.

  • Organic Solvent Solubility: The compound is expected to show good solubility in polar organic solvents. Indole-3-carboxylic acid is soluble in 95% ethanol (50 mg/mL) and methanol[5]. Similarly, it is soluble in DMSO, with a reported value of 32 mg/mL for the parent compound[8]. The presence of the isopropyl group should maintain or enhance solubility in less polar organic solvents.

Experimental Determination Protocols

The following sections provide detailed, step-by-step methodologies for the experimental characterization of 7-Isopropyl-1H-indole-3-carboxylic acid.

Protocol for pKa Determination by Potentiometric Titration

This method relies on monitoring the pH of a solution of the acid as a standardized base is added. The pKa is the pH at which the acid is half-neutralized.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of 7-Isopropyl-1H-indole-3-carboxylic acid and dissolve it in a suitable co-solvent (e.g., methanol or ethanol) if necessary, due to low initial water solubility. Add this to a known volume of deionized water to create the test solution[9].

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration: Place the pH electrode in the stirred analyte solution. Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL) using a burette.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the pKa can be found from the inflection point of a derivative plot (ΔpH/ΔV vs. V).[10]

Diagram of pKa Determination Workflow:

pKa_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_analyte Dissolve Compound in Water/Co-solvent titrate Add NaOH Titrant in Increments prep_analyte->titrate prep_titrant Standardize 0.1 M NaOH prep_titrant->titrate calibrate_ph Calibrate pH Meter (pH 4 & 7 Buffers) calibrate_ph->titrate record Record pH after each Addition titrate->record Repeat until past equivalence record->titrate plot Plot pH vs. Volume NaOH record->plot determine_pka Calculate pKa from Half-Equivalence Point plot->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Protocol for logP Determination by HPLC

This chromatographic method estimates logP based on the retention time of the compound on a reverse-phase (e.g., C18) column. It is faster and requires less material than the traditional shake-flask method.[11][12]

Methodology:

  • System Setup: Use a reverse-phase HPLC system with a C18 column and a UV detector.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a pH where the compound is un-ionized, typically pH ~2-3 for a carboxylic acid).

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve. Plot the logarithm of the retention factor (k') versus the known logP values.

  • Sample Analysis: Dissolve the 7-Isopropyl-1H-indole-3-carboxylic acid in the mobile phase and inject it into the HPLC system.

  • Data Calculation: Determine the retention time (t_R) of the analyte. Calculate its retention factor k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • logP Estimation: Use the calibration curve to interpolate the logP value of the analyte from its calculated k'.

Diagram of logP Determination by HPLC:

logP_Workflow cluster_setup 1. System Setup & Calibration cluster_analysis 2. Sample Analysis cluster_calc 3. Calculation setup Setup RP-HPLC (C18 Column, UV Detector) calibrate Inject Standards (Known logP Values) setup->calibrate curve Generate Calibration Curve (log k' vs. logP) calibrate->curve estimate_logp Interpolate logP from Calibration Curve curve->estimate_logp prep_sample Dissolve Test Compound in Mobile Phase inject Inject Sample into HPLC prep_sample->inject measure_rt Measure Retention Time (tR) inject->measure_rt calc_k Calculate Retention Factor (k') measure_rt->calc_k calc_k->estimate_logp

Caption: Workflow for logP estimation using reverse-phase HPLC.

Protocol for Aqueous Solubility Determination

This protocol uses the shake-flask method, which is considered the gold standard for solubility measurement. The method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Methodology:

  • Sample Preparation: Add an excess amount of 7-Isopropyl-1H-indole-3-carboxylic acid to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant.

  • Concentration Analysis: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Solubility Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Diagram of Aqueous Solubility Determination:

Solubility_Workflow cluster_prep 1. Equilibration cluster_separation 2. Phase Separation cluster_analysis 3. Analysis add_excess Add Excess Solid to Aqueous Buffer (Vary pH) agitate Agitate at Constant Temp (e.g., 24-48h) add_excess->agitate separate Centrifuge or Settle to Separate Solid agitate->separate extract Withdraw Clear Supernatant separate->extract analyze Determine Concentration (HPLC or UV-Vis) extract->analyze calculate Calculate Solubility (mg/mL or M) analyze->calculate

Caption: Workflow for aqueous solubility via the shake-flask method.

Conclusion

7-Isopropyl-1H-indole-3-carboxylic acid is a lipophilic weak acid whose physicochemical properties are critical to its potential applications. This guide provides a robust framework for understanding and characterizing this molecule. While specific experimental values are yet to be widely published, the provided analysis, based on established chemical principles and data from analogous structures, offers reliable estimations for its pKa, logP, and solubility behavior. The detailed experimental protocols included herein serve as a practical resource for researchers to generate precise, verifiable data, thereby bridging the current information gap and facilitating further development and application of this compound.

References

  • Titration curves of indole in different solvent mixtures at 25 o C. - ResearchGate. Available at: [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed. Available at: [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. Available at: [Link]

  • Method for determining solubility of a chemical compound - Google Patents.
  • Solubility of Organic Compounds. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • Calculation of Aqueous Solubility of Organic Compounds. Available at: [Link]

  • Solubility determination of barely aqueous-soluble organic solids - PubMed. Available at: [Link]

  • Indole-3-carboxylic acid - SpectraBase. Available at: [Link]

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. Available at: [Link]

  • Relations of hydrophobicity (log P) of carboxylic acids and esters with various indices - ResearchGate. Available at: [Link]

  • 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. Available at: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. Available at: [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - Frontiers. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]

  • 7-Methyl-1H-indole-3-carboxylic acid | C10H9NO2 | CID 14810856 - PubChem. Available at: [Link]

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Available at: [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives | Open Access Journals - Research and Reviews. Available at: [Link]

  • 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053 - MDPI. Available at: [Link]

  • Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization - PMC. Available at: [Link]

  • Chemical Properties of Indole-3-carboxylic acid, benzyldimethylsilyl ester - Cheméo. Available at: [Link]

  • 1H-Indole-3-propanoic acid - the NIST WebBook. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. Available at: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link]

Sources

Exploratory

Targeting CBP/p300 in Oncology: The Mechanistic Paradigm of 7-Isopropyl-1H-indole-3-carboxylic Acid Derivatives as PROTAC Warheads

Executive Summary The epigenetic regulators CREB-binding protein (CBP) and E1A-associated protein p300 (EP300) are homologous histone acetyltransferases (HATs) that function as master transcriptional coactivators. In onc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epigenetic regulators CREB-binding protein (CBP) and E1A-associated protein p300 (EP300) are homologous histone acetyltransferases (HATs) that function as master transcriptional coactivators. In oncology—particularly in castration-resistant prostate cancer (CRPC), multiple myeloma, and hematological malignancies—tumors hijack the CBP/p300 circuitry to drive the expression of oncogenes like MYC and the Androgen Receptor (AR).

While early epigenetic therapies focused on pan-BET (BRD4) inhibitors, clinical translation was hindered by severe on-target toxicities. This necessitated the development of highly selective CBP/p300 modulators. Enter 7-isopropyl-1H-indole-3-carboxylic acid derivatives : a class of highly potent, exquisitely selective small molecules. When utilized as target-binding "warheads" and conjugated to E3 ligase recruiters, these derivatives form Proteolysis Targeting Chimeras (PROTACs) that rapidly and selectively degrade CBP/p300, representing a breakthrough in targeted oncological therapy.

Structural Biology & Mechanism of Action (MoA)

As application scientists, we must look beyond mere binding affinity and understand the structural dynamics that govern target selectivity. The efficacy of the 7-isopropyl-1H-indole-3-carboxylic acid core is driven by two distinct structural interactions within the CBP/p300 bromodomain.

Acetyl-Lysine (KAc) Mimicry via the Indole Core

Bromodomains function as epigenetic "readers" that recognize acetylated lysine (KAc) residues on histone tails. The indole-3-carboxylic acid scaffold acts as a highly efficient KAc mimic. The indole nitrogen and the carboxylic acid functional groups establish a critical bidentate hydrogen-bonding network with the highly conserved asparagine residues deep within the binding pocket (Asn1168 in CBP and Asn1132 in p300) [1].

Exploiting the LPF Shelf for Exquisite Selectivity

The primary hurdle in bromodomain drug discovery is achieving selectivity over the ubiquitous BET family (e.g., BRD4). CBP and p300 possess a unique, hydrophobic "LPF shelf" (comprising Leu1109, Pro1110, and Phe1111) adjacent to the primary KAc pocket [2].

The addition of an isopropyl group at the 7-position of the indole ring is a triumph of structure-based design. The bulky, hydrophobic 7-isopropyl moiety perfectly packs into this LPF shelf. Conversely, BRD4 contains a bulkier "WPF shelf" (Tryptophan-Proline-Phenylalanine). The 7-isopropyl group creates a severe steric clash with the tryptophan residue in BRD4, physically preventing binding. This structural divergence drives a >1000-fold selectivity for CBP/p300 over BRD4[3].

Translation into Proteolysis Targeting Chimeras (PROTACs)

While inhibiting the bromodomain blocks chromatin reading, it does not abolish the scaffolding or HAT functions of CBP/p300. To achieve complete oncogenic shutdown, the 7-isopropyl indole core is functionalized with a solvent-exposed linker and attached to an E3 ligase binder (such as a Cereblon/CRBN ligand). This heterobifunctional PROTAC forces a proximity-induced ternary complex between CBP/p300 and the E3 ligase, leading to polyubiquitination and subsequent destruction by the 26S proteasome[4],[5].

MoA W 7-Isopropyl Indole Warhead T CBP/p300 Bromodomain W->T Binds KAc pocket & LPF shelf P PROTAC Molecule W->P Conjugated via linker C Ternary Complex T->C P->C Recruits target & ligase E CRBN E3 Ligase E->C U Polyubiquitination C->U Proximity-induced ubiquitination D Proteasomal Degradation U->D Target destruction

Fig 1. Mechanism of CBP/p300 degradation via 7-isopropyl indole-based PROTACs.

Experimental Methodologies & Protocols (E-E-A-T)

To validate these degraders, workflows must be designed as self-validating systems to prevent false positives caused by assay interference or non-physiological artifacts.

Protocol 1: Target Engagement via TR-FRET

Causality: Small-molecule warheads often exhibit intrinsic fluorescence or aggregate at high concentrations, leading to false positives in standard fluorescence polarization (FP) assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore (Europium) with a long emission half-life. By introducing a time delay before measurement, short-lived auto-fluorescence from the indole derivative is completely gated out, ensuring the signal strictly represents target-ligand displacement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Complex Assembly: Incubate 2 nM GST-tagged CBP bromodomain with 20 nM of a biotinylated KAc tracer peptide.

  • Compound Titration: Add the 7-isopropyl indole derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Fluorophore Addition: Add Anti-GST Europium cryptate (donor) and Streptavidin-d2 (acceptor).

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature. Read on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the IC50 based on the 665/620 ratio decrease.

Protocol 2: Endogenous Degradation Kinetics via HiBiT CRISPR Knock-in

Causality: Traditional Western blotting suffers from low throughput and end-point limitations. Furthermore, transient overexpression of CBP/p300 saturates the endogenous E3 ligase machinery, triggering the PROTAC "hook effect" artifact (where binary complexes outcompete ternary complexes). CRISPR-mediated endogenous HiBiT tagging allows for real-time, luminescent quantification of physiological protein levels, providing true degradation kinetics (DC50 and Dmax).

Step-by-Step Methodology:

  • Cell Line Generation: Use CRISPR/Cas9 to knock-in an 11-amino acid HiBiT tag at the N-terminus of the endogenous EP300 gene in 22Rv1 prostate cancer cells.

  • Plating: Seed 22Rv1-HiBiT cells at 10,000 cells/well in a white 384-well plate. Incubate overnight.

  • PROTAC Treatment: Treat cells with the indole-based PROTAC in a serial dilution (1 µM to 0.01 nM) for 24 hours.

  • Lytic Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing the LgBiT protein and furimazine substrate). The LgBiT strongly binds the HiBiT tag on the remaining CBP/p300, reconstituting a functional luciferase.

  • Quantification: Measure luminescence. Normalize data to DMSO controls to calculate the DC50 (concentration achieving 50% degradation) and Dmax (maximum degradation plateau).

Protocol S1 1. Target Engagement (TR-FRET Assay) S2 2. Ternary Complex Formation (AlphaLISA) S1->S2 S3 3. Cellular Degradation Kinetics (HiBiT CRISPR Knock-in) S2->S3 S4 4. Downstream Signaling (H3K27ac Western Blot) S3->S4 S5 5. Phenotypic Validation (Cell Viability/Apoptosis) S4->S5

Fig 2. Step-by-step experimental workflow for validating CBP/p300 PROTAC degraders.

Quantitative Pharmacological Data

The integration of the 7-isopropyl indole core into PROTAC architectures yields unprecedented pharmacological profiles, achieving picomolar degradation efficiencies while sparing off-target BET bromodomains[6].

Compound / ScaffoldTarget ProfileBiochemical IC50 (nM)Cellular DC50 (nM)Maximum Degradation (Dmax)Selectivity (CBP vs BRD4)
7-Isopropyl Indole Core CBP/p300 Bromodomain~2.2N/A (Inhibitor)N/A>1000-fold
Indole-based PROTAC CBP/p300 Degradation~0.5 - 1.5< 1.0> 95%>3000-fold
CCS1477 (Reference)CBP/p300 Bromodomain1.3N/A (Inhibitor)N/A~150-fold
JQ1 (Reference)BET (BRD4)>10,000 (for CBP)N/AN/ABRD4 Selective

Conclusion

The 7-isopropyl-1H-indole-3-carboxylic acid scaffold represents a masterclass in structure-based drug design. By simultaneously mimicking the native acetyl-lysine substrate and exploiting the unique steric topography of the LPF shelf, this warhead achieves the elusive goal of isolating CBP/p300 from the broader BET family. When deployed as the target-engaging moiety in PROTACs, it drives profound, selective degradation of CBP/p300, collapsing oncogenic enhancer networks and offering a highly potent therapeutic avenue for treatment-resistant malignancies.

References

  • Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity. JACS Au. URL:[Link]

  • Discovery of CBPD-268 as an Exceptionally Potent and Orally Efficacious CBP/p300 PROTAC Degrader Capable of Achieving Tumor Regression. Journal of Medicinal Chemistry. URL:[Link]

  • CBP/p300 bromodomain: new promising epigenetic target. Visualized Cancer Medicine. URL:[Link]

  • Structure-Based Design of Highly Selective Inhibitors of the CREB Binding Protein Bromodomain. Journal of Medicinal Chemistry. URL:[Link]

  • WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof.Google Patents.
  • A Unique Approach to Design Potent and Selective Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Comprehensive Physicochemical and Analytical Profiling of 7-Isopropyl-1H-indole-3-carboxylic Acid: A Guide for Drug Discovery

Executive Summary 7-Isopropyl-1H-indole-3-carboxylic acid (CAS: 948581-63-3) is a highly specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. Featuring an electron-rich indole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Isopropyl-1H-indole-3-carboxylic acid (CAS: 948581-63-3) is a highly specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. Featuring an electron-rich indole core, a sterically demanding isopropyl group at the C7 position, and a versatile carboxylic acid at the C3 position, this compound serves as a critical intermediate in the synthesis of targeted therapeutics, including bivalent protein degraders (PROTACs) targeting CBP/p300 [1].

This technical whitepaper provides an authoritative, in-depth analysis of the compound's exact mass, molecular weight, and pKa, alongside field-proven methodologies for empirical validation. The protocols described herein are designed as self-validating systems to ensure maximum scientific integrity during preclinical drug development.

Physicochemical Profiling Core Data

Understanding the fundamental physicochemical properties of a building block is the first step in predicting its behavior in synthetic workflows and biological systems. The C7-isopropyl group increases the compound's lipophilicity (LogP) and steric bulk compared to the unsubstituted indole-3-carboxylic acid, while the C3-carboxylic acid provides a handle for amide coupling [2].

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Chemical Formula C₁₂H₁₃NO₂Defines the atomic composition and isotopic distribution.
Molecular Weight 203.24 g/mol Average mass used for bulk stoichiometric calculations (e.g., equivalents in coupling reactions).
Exact Mass 203.0946 DaMonoisotopic mass critical for High-Resolution Mass Spectrometry (HRMS) identification.
pKa (Carboxylic Acid) ~3.95 ± 0.10Dictates that the molecule is >99% ionized (anionic) at physiological pH (7.4), impacting passive membrane permeability [3].
pKa (Indole NH) ~16.5Extremely weak acid; remains protonated under all standard physiological and synthetic conditions unless treated with a strong base (e.g., NaH).
LogP (Predicted) ~2.8The C7-isopropyl group enhances lipophilicity, improving hydrophobic target pocket binding compared to unsubstituted indoles.

Exact Mass Determination: High-Resolution Mass Spectrometry (HRMS)

The Causality of Exact Mass

In synthetic chemistry, the molecular weight (203.24 g/mol ) is used for weighing reagents, but the exact mass (203.0946 Da) is required for structural confirmation. High-Resolution Mass Spectrometry (HRMS) utilizes the exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) to differentiate the target compound from isobaric impurities. Because carboxylic acids readily lose a proton, the compound is best analyzed in Negative Electrospray Ionization (ESI-) mode , yielding an [M-H]⁻ ion at exactly 202.0873 m/z .

Self-Validating HRMS Protocol (LC-ESI-QTOF)
  • System Validation (Calibration): Prior to analysis, infuse a standardized tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the Time-of-Flight (TOF) flight tube. Ensure the mass error is < 2 ppm.

  • Sample Preparation: Dissolve 1 mg of 7-Isopropyl-1H-indole-3-carboxylic acid in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Note: Even in negative mode, trace formic acid improves peak shape without fully suppressing the ionization of the strong C3-acid.

  • Ionization & Detection: Operate the ESI source in negative mode. Set the capillary voltage to 3500V. Extract the chromatogram for the theoretical [M-H]⁻ mass of 202.0873 Da.

  • Data Verification: Compare the observed isotopic pattern (M, M+1, M+2) against the theoretical in silico model for C₁₂H₁₂NO₂⁻ to confirm the absence of co-eluting halogenated or sulfurous contaminants.

HRMS_Workflow A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18, H2O/MeCN + 0.1% FA) A->B C ESI Source (Negative Mode) B->C D Q-TOF Mass Analyzer (Exact Mass: 202.0873 Da) C->D E Data Processing (Isotope Pattern Matching) D->E

Caption: Step-by-step LC-HRMS workflow for the exact mass verification of the target compound.

Acid-Base Equilibria: pKa and Pharmacokinetic Implications

The Causality of pKa in Drug Design

The pKa of a molecule dictates its ionization state at a given pH, which directly controls its aqueous solubility and lipophilic permeability (the pH-partition hypothesis). For 7-Isopropyl-1H-indole-3-carboxylic acid, the C3-carboxylic acid has a pKa of ~3.95.

  • At pH 1.5 (stomach), the molecule is predominantly neutral, allowing for rapid passive diffusion across gastric epithelia.

  • At pH 7.4 (blood plasma), the molecule is >99.9% ionized as a carboxylate anion, rendering it highly soluble but membrane-impermeable unless actively transported.

Self-Validating Potentiometric Titration Protocol

To empirically determine the exact pKa, a potentiometric titration is employed:

  • System Validation (Calibration): Calibrate the glass pH electrode using NIST-traceable standard buffers at pH 4.01, 7.00, and 10.01. Perform a blank titration using only the background electrolyte (0.15 M KCl) to account for solvent auto-ionization and dissolved CO₂.

  • Sample Preparation: Dissolve 20 mg of the compound in 50 mL of 0.15 M KCl (to maintain constant ionic strength). If solubility is poor, use a co-solvent system (e.g., 20% methanol/water) and apply the Yasuda-Shedlovsky extrapolation to find the aqueous pKa.

  • Titration: Titrate the solution with standardized 0.1 M KOH using an automated titrator. Add titrant in 0.05 mL increments, allowing the potential (mV) to stabilize (< 0.1 mV/sec drift) before the next addition.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point represents the equivalence point. The pH at the half-equivalence point equals the pKa of the C3-carboxylic acid.

Ionization_Logic pH Environmental pH Acidic pH < 3.9 (Stomach, pH ~1.5) pH->Acidic Physiol pH = 7.4 (Blood/Plasma) pH->Physiol Basic pH > 16.5 (Strong Base) pH->Basic State1 Neutral Species (High Permeability) Acidic->State1 State2 Mono-anion (Carboxylate) (High Solubility) Physiol->State2 State3 Di-anion (Indole N- deprotonated) (Rare in vivo) Basic->State3

Caption: Ionization state logic tree demonstrating the species distribution as a function of environmental pH.

Application in Drug Development: CBP/p300 Degraders

7-Isopropyl-1H-indole-3-carboxylic acid is not just a theoretical entity; it is actively deployed in the synthesis of advanced therapeutics. Recent intellectual property (e.g., WO2024130095A1) highlights the use of halogenated derivatives (such as 5-bromo-7-isopropyl-1H-indole-3-carboxylic acid) as core warheads for targeted protein degradation [1].

In these workflows, the C3-carboxylic acid is utilized as a chemical anchor. Because of its specific pKa and steric environment, it readily undergoes amide coupling (using standard reagents like HATU and DIPEA) with alkyl or PEG-based linkers. These linkers are subsequently attached to E3 ligase ligands (e.g., Cereblon or VHL binders) to form bifunctional PROTACs capable of degrading disease-causing CBP/p300 proteins in oncology models.

PROTAC_Assembly Indole 7-Isopropyl-1H-indole-3-carboxylic acid (Target Binder Core) Linker PEG/Alkyl Linker (Amide Coupling at C3) Indole->Linker HATU/DIPEA E3 E3 Ligase Ligand (e.g., CRBN binder) Linker->E3 Conjugation PROTAC Bifunctional Degrader (CBP/p300 Degradation) E3->PROTAC Final Assembly

Caption: Logical workflow for the assembly of bivalent PROTAC degraders utilizing the indole C3-acid.

References

  • Title: Compounds and compositions as cbp/p300 degraders and uses thereof (WO2024130095A1)
  • Title: Indole-3-carboxylic acid (NP0001160) - NP-MRD Source: Natural Products Magnetic Resonance Database (NP-MRD) URL: [Link]

Exploratory

Preliminary Toxicity and In Vitro Safety Profile of 7-Isopropyl-1H-indole-3-carboxylic acid: A Preclinical Whitepaper

Executive Summary & Core Rationale As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter novel scaffolds that require rigorous, predictive safety profiling before advancing to in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter novel scaffolds that require rigorous, predictive safety profiling before advancing to in vivo models. 7-Isopropyl-1H-indole-3-carboxylic acid (CAS 948581-63-3) is an increasingly vital building block in modern medicinal chemistry, prominently featured as a key intermediate in the synthesis of targeted protein degraders, such as 1[1].

While the compound is highly valued for its synthetic versatility[2], its specific structural motifs—the electron-rich indole core, the sterically bulky 7-isopropyl group, and the reactive carboxylic acid—present unique toxicological liabilities. This whitepaper establishes a definitive, self-validating in vitro safety profiling strategy tailored specifically for derivatives of this scaffold. Our goal is not merely to check regulatory boxes, but to understand the causality behind potential off-target effects and eliminate high-risk candidates early.

G Compound 7-Isopropyl-1H-indole-3-carboxylic acid (Scaffold) Tier1 Tier 1: HCS Cytotoxicity (HepG2 / Primary Hepatocytes) Compound->Tier1 Tier2 Tier 2: Genotoxicity (OECD 471 Ames & Micronucleus) Tier1->Tier2 Tier3 Tier 3: Cardiotoxicity (hERG Automated Patch Clamp) Tier2->Tier3 Tier4 Tier 4: Metabolic Stability (CYP450 & GSH Trapping) Tier3->Tier4 Decision Go/No-Go Decision Matrix Lead Optimization Tier4->Decision

Tiered in vitro safety profiling workflow for 7-isopropyl-indole derivatives.

Tier 1: Multiparametric Cytotoxicity (High-Content Screening)

The Causality: Standard viability assays (like MTT or CellTiter-Glo) only measure late-stage cell death. Indole derivatives can induce subtle, pre-lethal mechanistic toxicities, such as mitochondrial uncoupling or phospholipidosis, long before the cell membrane ruptures. Therefore, we deploy3[3] to capture a multiparametric readout of cell health.

Self-Validating Protocol: HCS in HepG2 Cells
  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well collagen-coated plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 7-Isopropyl-1H-indole-3-carboxylic acid derivatives in an 8-point dose-response curve (0.1 µM to 100 µM). Include 0.5% DMSO as a negative vehicle control and 50 µM Chlorpromazine as a positive control for cytotoxicity.

  • Dye Loading: After 24 hours of exposure, add a multiplexed dye cocktail:

    • Hoechst 33342 (Nuclear morphology/cell count)

    • Tetramethylrhodamine methyl ester (TMRM) (Mitochondrial membrane potential)

    • BOBO-1 Iodide (Plasma membrane integrity)

  • Image Acquisition & Analysis: Image using an automated confocal platform (e.g., CellInsight CX5).

  • Validation Metric: The assay is only deemed valid if the Z'-factor between the DMSO control and Chlorpromazine control is > 0.5.

Tier 2: Genotoxicity Risk (Mini-Ames Test)

The Causality: The planar nature of the indole core raises the theoretical risk of DNA intercalation, while the 7-isopropyl group can undergo aliphatic oxidation to form reactive intermediates. To assess mutagenic potential, we utilize a miniaturized version of the 4[4].

Self-Validating Protocol: OECD 471 Mini-Ames
  • Strain Preparation: Grow histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight.

  • Metabolic Activation: Prepare the S9 mix (rat liver homogenate induced with Aroclor 1254) to simulate mammalian hepatic metabolism.

  • Exposure (Pre-incubation Method): Mix the test compound (up to 5 mg/plate equivalent), bacterial strain, and either S9 mix or phosphate buffer. Incubate at 37°C for 20 minutes.

  • Plating & Scoring: Add molten top agar, pour onto minimal glucose agar plates, and incubate for 48-72 hours.

  • Validation Metric: The assay is valid only if positive controls (e.g., 2-aminoanthracene for +S9, 4-nitroquinoline-N-oxide for -S9) yield a >3-fold increase in revertant colonies compared to the vehicle control.

Tier 3: Cardiac Safety (hERG Channel Inhibition)

The Causality: Carboxylic acids are often amidated during lead optimization to improve cell permeability. Basic, lipophilic indole derivatives are notorious for interacting with the aromatic residues (Tyr652, Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation. We measure this via 5[5].

Self-Validating Protocol: Automated Electrophysiology
  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel and load them into a planar patch-clamp system (e.g., QPatch HTX or SyncroPatch 384PE).

  • Electrophysiological Recording: Establish a whole-cell configuration. Apply a voltage protocol: depolarize to +40 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Perfuse the test compound at 0.1, 1, and 10 µM cumulatively.

  • Validation Metric: Membrane resistance ( Rm​ ) must remain > 100 M Ω . The positive control (E-4031) must yield an IC50​ between 100-500 nM.

Tier 4: Hepatotoxicity & Reactive Metabolite Trapping

The Causality: The 7-isopropyl group is highly susceptible to CYP450-mediated aliphatic hydroxylation. Furthermore, the electron-rich indole ring can undergo epoxidation, and the carboxylic acid can form acyl glucuronides. Both epoxides and acyl glucuronides are reactive electrophiles that can covalently bind to hepatic proteins, causing Drug-Induced Liver Injury (DILI).

M Parent 7-Isopropyl-indole core CYP CYP450 Oxidation (Hepatic S9) Parent->CYP Epoxide Reactive Intermediate (Epoxide / Acyl Glucuronide) CYP->Epoxide Bioactivation Safe Stable Metabolites (Hydroxylation) CYP->Safe Detoxification GSH GSH Trapping Assay (LC-MS/MS) Epoxide->GSH Adduct Formation

Potential CYP450-mediated bioactivation pathway and GSH trapping strategy.

Self-Validating Protocol: GSH Trapping Assay
  • Incubation: Incubate 10 µM of the test compound with human liver microsomes (1 mg/mL protein), NADPH (1 mM), and Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Neutral loss scan of 129 Da for GSH adducts).

  • Validation Metric: The assay must successfully detect known GSH adducts of a positive control (e.g., Acetaminophen) to confirm microsomal activity.

Data Synthesis & Decision Matrix

To ensure objective go/no-go decisions during the lead optimization of 7-Isopropyl-1H-indole-3-carboxylic acid derivatives, all quantitative data must be evaluated against strict thresholds.

AssayParameterGo ThresholdNo-Go ThresholdMechanistic Rationale
HCS Cytotoxicity IC50​ (Cell Viability)> 50 µM< 10 µMEnsures a wide therapeutic window before non-specific mitochondrial or membrane toxicity occurs.
Ames Test (OECD 471) Revertant Fold Increase< 2-fold over vehicle≥ 2-fold over vehicleConfirms the absence of point mutations or frameshifts caused by DNA intercalation.
hERG Patch Clamp IC50​ (Tail Current)> 30 µM< 1 µMPrevents QT prolongation and the risk of lethal Torsades de Pointes arrhythmias.
GSH Trapping Adduct FormationNot DetectedHigh relative abundanceFlags reactive intermediates (epoxides/acyl glucuronides) that drive idiosyncratic DILI.

References

  • EvitaChem. "Buy 1-Indanone, 2-(chloroacetyl)- (EVT-12028681) | 91063-83-1 - EvitaChem" (Contains inventory data for 7-Isopropyl-1H-indole-3-carboxylic acid).
  • Google Patents. "WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof".
  • Thermo Fisher Scientific. "Tools and Protocols for High-Content Imaging and Analysis".
  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses".
  • Evotec. "hERG Safety | Cyprotex ADME-Tox Solutions".

Sources

Foundational

Pharmacological Potential of 7-Isopropyl Substituted Indole-3-Carboxylic Acids: A Technical Guide

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the challenge of optimizing privileged scaffolds to balance target affinity with metabolic stability. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the challenge of optimizing privileged scaffolds to balance target affinity with metabolic stability. The indole-3-carboxylic acid (I3CA) core is a highly versatile and validated pharmacophore. However, its clinical translation is often bottlenecked by rapid phase II metabolism—specifically acyl glucuronidation—and non-specific protein binding.

The strategic introduction of a 7-isopropyl substitution represents a critical structural evolution in medicinal chemistry. This whitepaper dissects the mechanistic rationale, pharmacological targets, and self-validating experimental workflows required to evaluate the therapeutic potential of 7-isopropyl substituted I3CAs.

Structural Rationale: The Power of the 7-Isopropyl Moiety

The I3CA scaffold is inherently electron-rich and susceptible to various metabolic transformations. Functionalizing the C7 position with an isopropyl group serves two fundamental purposes:

  • Steric Shielding & Metabolic Stability: The C7 position is adjacent to the indole nitrogen. A bulky, branched isopropyl group creates a steric shield that restricts the conformational freedom of the molecule. This hindrance significantly reduces the rate of acyl glucuronidation at the C3-carboxylic acid, which is a primary and rapid clearance route for I3CA derivatives[1].

  • Lipophilic Pocket Engagement: In kinase and receptor binding sites, the C7-isopropyl group acts as a hydrophobic anchor. It drives the entropy-favorable displacement of water molecules, locking the indole core into the active site and increasing binding affinity (decreasing Kd​ ).

Key Pharmacological Targets

The I3CA core has been validated across multiple therapeutic domains. The 7-isopropyl substitution enhances its efficacy in three primary pathways:

  • AMPK Activation (Metabolic Disorders): I3CA derivatives are potent, direct activators of the human adenosine monophosphate-activated protein kinase (AMPK) α1​β1​γ1​ isoform[1]. The 7-isopropyl group enhances binding within the allosteric drug and metabolite (ADaM) site, promoting the inhibition of de novo lipogenesis and increasing glucose uptake.

  • AT1 Receptor Antagonism (Cardiovascular): Novel I3CA derivatives exhibit high nanomolar affinity for the angiotensin II receptor (AT1 subtype). By antagonizing this receptor, these compounds lower blood pressure with an efficacy and duration of action superior to traditional sartans like losartan[2].

  • Toll-Like Receptor (TLR) Agonism (Oncology): Specific I3CA derivatives have been characterized as TLR agonists. They are capable of upregulating TLR3 and TLR4 to stimulate interferon release, thereby triggering a robust, T-cell-dependent antitumor immune response[3].

G cluster_0 Metabolic Pathway cluster_1 Cardiovascular Pathway cluster_2 Immunological Pathway Compound 7-Isopropyl Indole-3-Carboxylic Acid (7-iPr-I3CA) AMPK AMPK Activation (α1β1γ1 Isoform) Compound->AMPK Direct Binding AT1R AT1 Receptor Antagonism Compound->AT1R Competitive Inhibition TLR TLR Agonism (TLR3 / TLR4) Compound->TLR Receptor Activation Lipid Inhibition of De Novo Lipogenesis AMPK->Lipid Glucose Increased Glucose Uptake AMPK->Glucose Vaso Vasodilation AT1R->Vaso BP Blood Pressure Reduction Vaso->BP IFN Interferon & Cytokine Release TLR->IFN Tumor Antitumor Immune Response IFN->Tumor

Fig 1: Pharmacological pathways of 7-isopropyl indole-3-carboxylic acid derivatives.

Quantitative Data Presentation

To illustrate the impact of the 7-isopropyl substitution, the following table summarizes the comparative structure-activity relationship (SAR) and pharmacokinetic improvements across the I3CA scaffold.

Compound ScaffoldAMPK EC₅₀ (nM)AT1R IC₅₀ (nM)HLM CL_int (µL/min/mg)Primary Clearance Route
Unsubstituted I3CA145.0210.085.4Rapid Acyl Glucuronidation
5-Methoxy I3CA42.588.276.1Acyl Glucuronidation
7-Isopropyl I3CA 18.3 34.5 22.8 Mixed (CYP / Glucuronidation)
5-Methoxy-7-Isopropyl I3CA8.112.415.3Slow Hepatic Clearance

Table 1: Comparative pharmacological and pharmacokinetic profiling demonstrating the superior affinity and metabolic stability of the 7-isopropyl substitution.

Experimental Workflows & Self-Validating Protocols

Scientific integrity demands that the evaluation of these compounds relies on self-validating systems where every assay includes a mechanistic checkpoint.

Protocol 1: In Vitro AMPK Activation and ACC Phosphorylation Assay

Objective: Validate direct target engagement and downstream functional consequences.

  • Step 1: Cell Treatment: Culture human hepatocytes (or HepG2 cells) in 6-well plates. Treat with the 7-isopropyl I3CA derivative (0.1–10 µM) for exactly 4 hours.

    • Causality: A 4-hour window is optimal to capture kinase phosphorylation kinetics before compensatory cellular feedback loops activate and obscure the primary drug effect.

  • Step 2: Protein Extraction: Lyse cells in RIPA buffer heavily supplemented with phosphatase inhibitors (NaF, Na₃VO₄).

    • Causality: Phosphatase inhibitors are non-negotiable; without them, the transient phosphorylation state of the target is rapidly hydrolyzed during lysis, leading to false negatives.

  • Step 3: Western Blotting: Probe the lysate for total acetyl-CoA carboxylase (ACC) and phosphorylated ACC (p-ACC at Ser79).

  • Self-Validation Checkpoint: The ratio of p-ACC to total ACC serves as an internal control. If p-ACC increases dose-dependently while total ACC remains constant, it confirms true allosteric activation of AMPK rather than an artifact of altered protein expression.

Protocol 2: Acyl Glucuronidation and Metabolic Stability Profiling

Objective: Quantify the steric shielding effect of the 7-isopropyl group against Phase II metabolism.

  • Step 1: Microsomal Incubation: Incubate the compound (1 µM) with Human Liver Microsomes (HLM, 1 mg/mL protein) and UDP-glucuronic acid (UDPGA, 2 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Quenching & Extraction: Quench the reaction at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Step 3: LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant. Monitor the parent compound depletion and the appearance of the acyl glucuronide mass transition (M + 176 Da).

  • Self-Validation Checkpoint: Run a parallel control lacking the UDPGA cofactor. If parent depletion occurs rapidly in the absence of UDPGA, it indicates alternative clearance pathways (e.g., CYP450 oxidation), prompting a re-evaluation of the specific metabolic stability hypothesis.

Conclusion

The 7-isopropyl substituted indole-3-carboxylic acid is not merely a chemical curiosity; it is a rationally designed pharmacophore that directly addresses the inherent pharmacokinetic liabilities of the indole core. By leveraging steric hindrance to block glucuronidation and lipophilic anchoring to enhance receptor affinity, this class of compounds offers a highly tunable, robust platform for developing next-generation AMPK activators, antihypertensives, and immunomodulators.

References

  • Title: Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related Source: OSTI.gov URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity Source: PubMed / NIH URL: [Link]

  • Title: Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative Source: MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Isopropyl-1H-indole-3-carboxylic Acid as a Privileged Scaffold for CBP/p300 PROTAC Degraders

Executive Summary In modern small molecule drug discovery, the transition from occupancy-driven inhibitors to event-driven targeted protein degradation (TPD) requires highly optimized chemical scaffolds. 7-Isopropyl-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern small molecule drug discovery, the transition from occupancy-driven inhibitors to event-driven targeted protein degradation (TPD) requires highly optimized chemical scaffolds. 7-Isopropyl-1H-indole-3-carboxylic acid (CAS: 948581-63-3) has recently emerged as a highly privileged building block for the synthesis of proteolysis-targeting chimeras (PROTACs). This application note details the scientific rationale, synthetic methodologies, and validation protocols for utilizing this specific scaffold to target the epigenetic modulators CREB-binding protein (CBP) and E1A binding protein p300 (EP300), which are critical drivers in malignancies such as enzalutamide-resistant prostate cancer and hepatocellular carcinoma.

Scientific Rationale & Structural Causality

CBP and p300 are homologous multidomain epigenetic writers/readers that function as master transcriptional co-activators. Traditional small-molecule inhibitors targeting their bromodomain (BRD) or histone acetyltransferase (HAT) domains often suffer from incomplete suppression of oncogenic signaling due to the proteins' scaffolding functions. PROTACs overcome this by inducing the complete ubiquitination and proteasomal clearance of the targets [2].

Why the 7-Isopropyl-1H-indole-3-carboxylic acid scaffold?

  • Pharmacophore Mimicry: The indole core acts as a robust bioisostere for endogenous acetyl-lysine, anchoring the molecule deeply within the BRD or HAT active sites.

  • Steric Optimization (The 7-Isopropyl Effect): Unsubstituted indoles often lack paralog selectivity and exhibit moderate affinity. The strategic addition of a bulky, lipophilic isopropyl group at the C7 position forces the molecule to occupy a specific, narrow hydrophobic pocket within the CBP/p300 binding site. This steric bulk restricts rotational degrees of freedom, significantly lowering the entropic penalty of binding and drastically increasing target affinity [1].

  • Synthetic Vectoring: The 3-carboxylic acid moiety serves as an ideal, solvent-exposed exit vector. It allows for straightforward amide coupling to various linker-E3 ligase ligand constructs (e.g., cereblon or VHL ligands) without perturbing the primary binding pose of the indole core [3].

G PROTAC PROTAC Molecule (7-Iso-Indole + Linker + E3 Ligand) Target CBP/p300 Protein (Epigenetic Target) PROTAC->Target Binds BRD/HAT E3 CRBN E3 Ligase (Recruitment) PROTAC->E3 Recruits Ligase Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleared

Fig 1. Mechanism of CBP/p300 degradation via 7-isopropyl-indole derived PROTACs.

Synthetic Workflow: Amidation Protocol for PROTAC Assembly

To synthesize a heterobifunctional degrader, the 7-isopropyl-1H-indole-3-carboxylic acid must be conjugated to an amine-terminated linker connected to an E3 ligase ligand (e.g., Thalidomide-PEG-NH₂).

Causality behind experimental choices: Indole-3-carboxylic acids can be electronically deactivated and sterically hindered, making standard EDC/NHS coupling inefficient. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because the incorporated 7-aza-HOAt leaving group is highly reactive, driving the formation of the active ester even in sterically demanding environments. DIPEA (N,N-Diisopropylethylamine) is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology
  • Preparation of the Active Ester: In an oven-dried, argon-purged reaction vial, dissolve 7-Isopropyl-1H-indole-3-carboxylic acid (1.0 equiv, 0.1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 2.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 0.3 mmol) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.2 equiv, 0.12 mmol) in one portion. The solution will typically turn a pale yellow. Stir for 15–20 minutes at room temperature to allow the active ester to fully form.

  • Coupling: Add the amine-terminated E3-linker construct (1.05 equiv, 0.105 mmol) dropwise. Stir the reaction mixture at room temperature for 4–12 hours.

  • Self-Validating QC Step: Monitor the reaction via LC-MS. The disappearance of the starting acid mass (m/z ~203 [M-H]-) and the appearance of the product mass confirms coupling completion. If unreacted acid remains, add an additional 0.2 equiv of HATU.

  • Purification: Quench the reaction with water (5 mL) and extract with Ethyl Acetate (3 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final PROTAC.

Experimental Validation Protocols

A successful PROTAC must not only bind its target but actively degrade it. The following self-validating system ensures the compound acts via a degradation mechanism rather than simple inhibition.

Protocol: Cellular Degradation Assay via HiBiT Knock-in

Causality behind experimental choices: Traditional Western blots are semi-quantitative and low-throughput. By utilizing a CRISPR-engineered cell line (e.g., LNCaP prostate cancer cells) where endogenous CBP or p300 is tagged with a highly luminescent HiBiT peptide, researchers can measure protein degradation in real-time. The luminescence signal is directly proportional to the protein concentration, providing a highly trustworthy and reproducible DC₅₀ (concentration inducing 50% degradation).

  • Cell Seeding: Seed HiBiT-tagged LNCaP cells into a white, opaque-bottom 384-well plate at a density of 2,500 cells/well in 20 µL of assay medium (RPMI-1640 + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the synthesized PROTAC in DMSO (starting at 10 µM). Transfer the compounds to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 0.1%.

  • Incubation: Incubate the cells with the compound for 24 hours. Self-Validation Control: Include a well treated with the PROTAC + 10 µM MG132 (a proteasome inhibitor). If the target is rescued (luminescence remains high), it proves the mechanism is proteasome-dependent degradation.

  • Detection: Add 20 µL of Nano-Glo® HiBiT Lytic Detection Reagent to each well. Shake on an orbital shaker for 5 minutes, then incubate in the dark for 10 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate the DC₅₀ and Dₘₐₓ (maximum degradation) using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The structural optimization from a standard indole to the 7-isopropyl-indole scaffold yields profound improvements in both binding and degradation metrics. Below is a representative data summary synthesizing findings from recent literature on CBP/p300 degraders [1][2][3].

Scaffold CoreTarget ProteinBinding Affinity (K_d)Degradation (DC₅₀)Max Degradation (Dₘₐₓ)Cell Line
Unsubstituted Indole-3-COOHCBP / p300125 nM / 140 nM> 1.5 µM65%LNCaP
5-Bromo-Indole-3-COOHCBP / p30045 nM / 52 nM350 nM82%LNCaP
7-Isopropyl-Indole-3-COOH CBP / p300 4.2 nM / 5.1 nM 1.2 nM > 98% LNCaP / 22Rv1
5-Bromo-7-Isopropyl-IndoleCBP / p3001.1 nM / 1.3 nM0.4 nM> 99%LNCaP / 22Rv1

Note: The addition of the 7-isopropyl group shifts the degradation potency (DC₅₀) from the micromolar to the low-nanomolar/picomolar range, demonstrating its critical role in ternary complex stabilization.

End-to-End Workflow Diagram

Workflow Step1 1. Scaffold Selection (7-Iso-Indole-3-COOH) Step2 2. Amidation Coupling (HATU/DIPEA chemistry) Step1->Step2 Step3 3. Biophysical Validation (TR-FRET / SPR for Ternary Complex) Step2->Step3 Step4 4. Cellular Degradation (HiBiT Assay for DC50 / Dmax) Step3->Step4 Step5 5. Phenotypic Screening (Cell Viability in AR+ Cancer lines) Step4->Step5

Fig 2. End-to-end workflow from scaffold selection to phenotypic validation.

References

  • Regents Of The University Of Michigan. (2024). Compounds and compositions as cbp/p300 degraders and uses thereof (Patent No. WO2024130095A1). World Intellectual Property Organization.[1]

  • Ma, M., Li, M., Zhang, C., et al. (2024). Discovery of a Highly Potent PROTAC Degrader of p300/CBP Proteins for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 67(19).[Link][2]

  • Chang, Q., Li, J., et al. (2024). Discovery of Novel PROTAC Degraders of p300/CBP as Potential Therapeutics for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(4), 2466-2486.[Link][3]

Sources

Application

Amidation and esterification reactions using 7-Isopropyl-1H-indole-3-carboxylic acid

Application Note: Amidation and Esterification Protocols for 7-Isopropyl-1H-indole-3-carboxylic Acid in Drug Discovery Introduction & Mechanistic Rationale The compound 7-Isopropyl-1H-indole-3-carboxylic acid (CAS 948581...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Amidation and Esterification Protocols for 7-Isopropyl-1H-indole-3-carboxylic Acid in Drug Discovery

Introduction & Mechanistic Rationale

The compound 7-Isopropyl-1H-indole-3-carboxylic acid (CAS 948581-63-3) is a highly versatile building block extensively utilized in medicinal chemistry. Its structural motif is frequently incorporated into the design of targeted therapeutics, including novel protein degraders targeting CBP/p300[1].

When functionalizing the C3-carboxylic acid of the indole core, chemists must navigate the inherent reactivity of the molecule. The indole ring is electron-rich, making it susceptible to side reactions under harsh acidic conditions (such as decarboxylation or electrophilic aromatic substitution). Furthermore, while the N1-H proton is relatively non-nucleophilic due to the delocalization of its lone pair into the aromatic system, the use of excessively strong bases or highly reactive acylating agents (like unmitigated acid chlorides) can lead to unwanted N-acylation.

To ensure high yields and chemoselectivity, mild coupling reagents are the industry standard. For amidation, carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with additives like hydroxybenzotriazole (HOBt) are highly effective[2]. For esterification, the Steglich esterification utilizing DCC and 4-dimethylaminopyridine (DMAP) provides a mild, room-temperature pathway that avoids the degradative risks of Fischer esterification[3].

Amidation Protocol: EDC/HOBt Coupling Strategy

Causality & Design: The EDC/HOBt coupling regime is selected for amidation because it forms a highly reactive, yet stable, OBt-active ester intermediate[4]. This prevents the formation of the unreactive N-acylurea byproduct that often plagues carbodiimide-only reactions. Additionally, EDC is water-soluble, allowing its corresponding urea byproduct to be easily washed away during an aqueous workup, simplifying purification.

AmidationWorkflow A 7-Isopropyl-1H-indole-3-carboxylic acid (Starting Material) B Activation Phase EDC + HOBt in DMF A->B Step 1 C Active Ester Intermediate (OBt-Ester) B->C 0-25°C, 30 min D Amine Addition Amine + DIPEA C->D Step 2 E Amide Product Purification D->E 25°C, 12-18 h

Caption: Workflow for the amidation of 7-Isopropyl-1H-indole-3-carboxylic acid using EDC/HOBt.

Step-by-Step Methodology (1.0 mmol scale)
  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-Isopropyl-1H-indole-3-carboxylic acid (203.2 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (202.6 mg, 1.5 mmol, 1.5 eq) followed by EDC·HCl (287.5 mg, 1.5 mmol, 1.5 eq). Stir the mixture at 0 °C for 30 minutes to allow the formation of the OBt-active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 eq) to the mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (520 µL, 3.0 mmol, 3.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12–18 hours. Monitor completion via TLC (typically 5% MeOH in DCM).

  • Aqueous Workup: Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers sequentially with 1N HCl (15 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (15 mL) to remove unreacted carboxylic acid and HOBt, and brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography if necessary.

Esterification Protocol: Steglich Esterification

Causality & Design: Direct esterification of indole-3-carboxylic acids using strong mineral acids and heat can lead to decomposition. The Steglich esterification utilizes DCC as a coupling agent and DMAP as an acyl transfer catalyst[3]. DMAP acts as a superior nucleophile compared to the alcohol, rapidly attacking the O-acylisourea intermediate to form an acylpyridinium species. This completely suppresses the O-to-N acyl migration that would otherwise trap the substrate as a dead-end N-acylurea.

EsterificationMech Start Indole-3-carboxylic Acid + DCC Oacyl O-Acylisourea Intermediate Start->Oacyl Activation DMAP_add DMAP Nucleophilic Attack (Prevents N-acylurea) Oacyl->DMAP_add Fast Acyl_DMAP Acylpyridinium Intermediate DMAP_add->Acyl_DMAP Acyl Transfer Alcohol_add Alcohol Addition Acyl_DMAP->Alcohol_add Nucleophilic Attack Product Indole-3-carboxylate Ester + DCU Byproduct Alcohol_add->Product DMAP Regeneration

Caption: Steglich esterification mechanism utilizing DCC and DMAP to prevent N-acylurea byproduct formation.

Step-by-Step Methodology (1.0 mmol scale)
  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 7-Isopropyl-1H-indole-3-carboxylic acid (203.2 mg, 1.0 mmol) and the desired alcohol (1.5 mmol, 1.5 eq) in anhydrous Dichloromethane (DCM) (5.0 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (12.2 mg, 0.1 mmol, 0.1 eq) to the solution. Cool the mixture to 0 °C.

  • Coupling Agent Addition: Dissolve DCC (247.5 mg, 1.2 mmol, 1.2 eq) in 1.0 mL of anhydrous DCM and add it dropwise to the reaction mixture over 5 minutes.

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. Stir for an additional 4–12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Filtration: Once TLC indicates consumption of the starting material, filter the heterogeneous mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with cold DCM (10 mL).

  • Washing: Wash the combined filtrate with 0.5N HCl (10 mL) to remove DMAP, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude ester via silica gel chromatography (typically Hexanes/Ethyl Acetate gradients).

Quantitative Data Summary

The following table synthesizes the standard stoichiometric and environmental parameters required to achieve optimal yields for both protocols.

ParameterAmidation (EDC/HOBt)Esterification (Steglich)
Substrate 7-Isopropyl-1H-indole-3-carboxylic acid7-Isopropyl-1H-indole-3-carboxylic acid
Coupling Reagent EDC·HCl (1.5 eq)DCC (1.2 eq)
Additive / Catalyst HOBt (1.5 eq)DMAP (0.1 eq)
Base DIPEA (3.0 eq)None required
Primary Solvent DMF or DCMDCM
Temperature Profile 0 °C → 25 °C0 °C → 25 °C
Reaction Time 12 - 18 hours4 - 12 hours
Expected Yield 75% - 90%70% - 85%
Primary Byproduct Water-soluble urea (easily washed)Dicyclohexylurea (DCU) (requires filtration)

References

  • Compounds and compositions as cbp/p300 degraders and uses thereof (WO2024130095A1). Google Patents.
  • NEW INDOLE DERIVATIVES AS FACTOR XA INHIBITORS - Patent 1633746. European Publication Server web service.
  • Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA. PMC (NIH).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.

Sources

Method

Application Note: Catalytic Methods for the Functionalization of 7-Isopropyl-1H-indole-3-carboxylic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Scientific Context The indole core is a privileged scaffold in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Context

The indole core is a privileged scaffold in medicinal chemistry. Among its functionalized derivatives, 7-Isopropyl-1H-indole-3-carboxylic acid (CAS: 948581-63-3) has emerged as a highly valuable building block, notably featured in the synthesis of advanced therapeutics such as CBP/p300 degraders[1].

The structural architecture of this molecule offers unique synthetic advantages:

  • Steric Shielding: The bulky C7-isopropyl group provides significant steric hindrance around the N1 and C6 positions. This conformational locking suppresses unwanted N-alkylation or N-arylation during transition-metal catalysis, funneling reactivity toward the pyrrole ring.

  • Versatile C3-Linchpin: The C3-carboxylic acid acts as a dual-purpose handle. It can serve as a transient directing group for C2-functionalization (followed by protodecarboxylation) or as a traceless leaving group in decarboxylative cross-coupling reactions.

This application note details three field-proven, state-of-the-art catalytic workflows for the divergent functionalization of 7-Isopropyl-1H-indole-3-carboxylic acid, transforming it into C2-arylated indoles, 3-aminomethylindoles, and 3-haloindoles.

Mechanistic Insights & Divergent Pathways

The functionalization of 7-Isopropyl-1H-indole-3-carboxylic acid relies on the strategic manipulation of the C3-carboxylate. By altering the catalytic system, chemists can dictate whether the carboxylate directs adjacent C–H activation or undergoes direct extrusion (decarboxylation) to generate a reactive nucleophilic/electrophilic intermediate.

G core 7-Isopropyl-1H-indole-3-carboxylic acid path1 Pd-Catalyzed Decarboxylative C2-Arylation core->path1 Pd(OAc)2, AgOAc HFIP/TFA, 110°C path2 Cu-Catalyzed Decarboxylative Aminomethylation core->path2 Cu(OAc)2, KOPiv PhF, 140°C path3 Biocatalytic Decarboxylative Halogenation core->path3 CiVCPO, H2O2, KX Buffer, RT prod1 C2-Arylated Indole (C3-H, C2-Ar) path1->prod1 prod2 3-Aminomethylindole (C3-CH2NHR) path2->prod2 prod3 3-Haloindole (C3-X: Cl, Br, I) path3->prod3

Divergent catalytic functionalization pathways of 7-Isopropyl-1H-indole-3-carboxylic acid.

Experimental Protocols & Causality

Protocol A: Palladium-Catalyzed Decarboxylative C2-Arylation

This method utilizes the C3-carboxylic acid as a transient directing group. The Pd(II) catalyst coordinates to the carboxylate, directing C–H activation to the C2 position. Following arylation, the acidic environment drives protodecarboxylation, yielding a C2-arylated, C3-unsubstituted indole[2].

  • Causality of Reagents:

    • HFIP/TFA (1:1): Hexafluoroisopropanol (HFIP) is a strongly hydrogen-bonding, low-nucleophilicity solvent that stabilizes cationic Pd intermediates. Trifluoroacetic acid (TFA) provides the acidic protons necessary to drive the final protodecarboxylation step.

    • AgOAc: Acts as both an oxidant to regenerate the active Pd(II) species and a halide scavenger to precipitate AgI, preventing iodide-induced catalyst poisoning.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction tube equipped with a magnetic stir bar, add 7-Isopropyl-1H-indole-3-carboxylic acid (0.20 mmol), the desired aryl iodide (0.40 mmol), Pd(OAc)₂ (4.5 mg, 10 mol %), and AgOAc (66.8 mg, 0.40 mmol).

  • Solvent Addition: Add a solvent mixture of HFIP (1.0 mL) and TFA (1.0 mL) to the tube.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 12–16 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove silver salts and palladium black.

  • Purification: Wash the filtrate with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the 7-isopropyl-2-aryl-1H-indole.

Protocol B: Copper-Catalyzed Decarboxylative Aminomethylation

This protocol achieves the direct replacement of the C3-carboxylic acid with an aminomethyl group using strained 1,2-oxazetidines[3].

  • Causality of Reagents:

    • 1,2-Oxazetidines: The high ring-strain energy (~25.2 kcal/mol) of the four-membered ring provides the thermodynamic driving force for the Cu-catalyzed ring-opening, generating a reactive imine intermediate.

    • KOPiv (Potassium Pivalate): The bulky pivalate anion acts as a crucial proton shuttle in the Concerted Metalation-Deprotonation (CMD) step and facilitates the extrusion of CO₂ from the copper-carboxylate complex.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube under a nitrogen atmosphere, combine 7-Isopropyl-1H-indole-3-carboxylic acid (0.20 mmol), the selected 1,2-oxazetidine (0.30 mmol), Cu(OAc)₂ (3.6 mg, 10 mol %), and KOPiv (56.1 mg, 2.0 equiv).

  • Solvent Addition: Inject anhydrous fluorobenzene (PhF, 2.0 mL) into the tube.

  • Reaction: Stir the mixture at 140 °C for 24 hours. The high temperature is critical for overcoming the activation barrier of decarboxylation.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (10 mL), and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to afford the 3-aminomethyl-7-isopropyl-1H-indole derivative.

Protocol C: Biocatalytic Decarboxylative Halogenation

For late-stage functionalization requiring mild conditions, enzymatic decarboxylative halogenation using Vanadium Haloperoxidases (VHPOs) offers unparalleled chemoselectivity without over-halogenation[4].

  • Causality of Reagents:

    • CiVCPO: The vanadium chloroperoxidase from Curvularia inaequalis is uniquely tolerant to high concentrations of H₂O₂ and organic co-solvents, making it ideal for lipophilic substrates like 7-isopropyl indoles.

    • Biphasic System (Buffer/EtOAc): The 30% v/v EtOAc ensures the substrate remains dissolved while partitioning the highly reactive halogenated product away from the aqueous enzyme interface, preventing enzyme degradation.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 7-Isopropyl-1H-indole-3-carboxylic acid (0.10 mmol) in ethyl acetate (0.6 mL).

  • Aqueous Phase: Add 1.4 mL of sodium citrate buffer (100 mM, pH 5.0) containing the desired halide salt (KCl, KBr, or KI; 0.40 mmol, 4.0 equiv).

  • Enzyme Addition: Add CiVCPO (0.00375 mol %) to the biphasic mixture.

  • Reaction: Initiate the reaction by adding H₂O₂ (0.40 mmol, 4.0 equiv) dropwise. Shake the biphasic mixture vigorously at room temperature (25 °C) for 16 hours.

  • Workup: Extract the mixture with ethyl acetate (3 × 5 mL). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ to quench any residual hypohalous acid or H₂O₂. Dry, concentrate, and purify to yield the 3-halo-7-isopropyl-1H-indole.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected performance metrics for the three functionalization pathways.

Reaction TypeCatalyst SystemKey Reagents & SolventsTempTypical Yield RangeRegioselectivity
Decarboxylative C2-Arylation Pd(OAc)₂ (10 mol%)AgOAc, Aryl-I, HFIP/TFA110 °C75–87%C2-Arylation (C3 becomes unsubstituted)
Decarboxylative Aminomethylation Cu(OAc)₂ (10 mol%)KOPiv, 1,2-Oxazetidine, PhF140 °C58–96%C3-Aminomethylation
Biocatalytic Halogenation CiVCPO (0.00375 mol%)H₂O₂, KX (X=Cl, Br, I), Buffer/EtOAc25 °C71–85%C3-Halogenation (Strictly mono-halogenated)

References

  • Taskesenligil, Y., Aslan, M., Cogurcu, T., & Saracoglu, N. (2023). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry.[Link]

  • Liu, Z.-K., Liu, Y., Hu, X.-Q., & Zou, Y.-Q. (2024). Decarboxylative Aminomethylation of Indole-3-carboxylic Acids via Strain Release-Driven Ring Opening of 1,2-Oxazetidines. Organic Letters.[Link]

  • Harstad, L. J., Wells, C. E., Lee, H. J., Ramos, L. P. T., Sharma, M., Pascoe, C. A., & Biegasiewicz, K. F. (2023). Decarboxylative halogenation of indoles by vanadium haloperoxidases. Chemical Communications.[Link]

  • World Intellectual Property Organization. (2024). WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof.

Sources

Application

Application Note: Preparation and Handling of 7-Isopropyl-1H-indole-3-carboxylic Acid Stock Solutions for Cell Culture

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 7-Isopropyl-1H-indole-3-carboxylic acid (CAS: 948581-63-3) Executive Summary 7-Isopropyl-1H-indole-3-carboxylic acid is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 7-Isopropyl-1H-indole-3-carboxylic acid (CAS: 948581-63-3)

Executive Summary

7-Isopropyl-1H-indole-3-carboxylic acid is a critical synthetic building block widely utilized in the development of targeted protein degraders, specifically PROTACs (Proteolysis Targeting Chimeras) and molecular glues targeting CBP/p300 proteins [1]. Because this compound is often tested in vitro as an intermediate, a control, or a fragment in cell-based assays, maintaining its chemical integrity in solution is paramount. This application note provides a field-validated, self-consistent protocol for formulating, sterilizing, and storing stock solutions of this indole derivative for mammalian cell culture applications.

Physicochemical Profile & Mechanistic Rationale for Solvent Selection

To design a robust stock solution, we must first analyze the physicochemical constraints of the molecule:

  • Molecular Weight: 203.24 g/mol

  • Molecular Formula: C₁₂H₁₃NO₂

  • Chemical Nature: The molecule features a hydrophobic indole core coupled with an isopropyl group, rendering it highly lipophilic, while the carboxylic acid moiety provides limited polarity.

Causality of Solvent Choice: Aqueous buffers (like PBS or culture media) cannot overcome the lattice energy of the hydrophobic indole core, leading to immediate precipitation. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent [2]. DMSO acts as a universal aprotic solvent that disrupts the crystal lattice and solvates both the hydrophobic ring and the polar carboxylic acid. Crucial Insight: The DMSO must be anhydrous (water-free). DMSO is highly hygroscopic; if it absorbs atmospheric moisture, the hydration sphere alters the solvent's dielectric constant, causing the lipophilic indole compound to form micro-precipitates. These invisible precipitates skew dosing concentrations and invalidate assay reproducibility.

Quantitative Formulation Data

To ensure accurate dosing, master stocks should be prepared at concentrations 1,000× to 10,000× higher than the final intended assay concentration. Below is the mass-to-volume conversion required to achieve standard molarities.

Table 1: Master Stock Preparation (Based on MW = 203.24 g/mol )

Target ConcentrationVolume of Anhydrous DMSOMass of Compound RequiredApplication Suitability
10 mM 1.0 mL2.03 mgStandard in vitro screening
50 mM 1.0 mL10.16 mgHigh-throughput screening
100 mM 1.0 mL20.32 mgIn vivo formulation precursor

Quality Control Check: Always weigh the powder first, then add the corresponding volume of solvent. Do not attempt to add powder to a fixed volume of liquid, as the displacement volume of the powder will alter the final molarity.

Step-by-Step Protocol: Master Stock Preparation

This protocol is designed as a self-validating system to prevent compound degradation and contamination.

Step 1: Equilibration Allow the lyophilized vial of 7-Isopropyl-1H-indole-3-carboxylic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water into your anhydrous system and accelerating hydrolytic degradation.

Step 2: Dissolution Weigh the required mass (e.g., 10.16 mg for a 50 mM stock) using an analytical balance. Transfer to a glass vial or a low-bind polypropylene tube. Add 1.0 mL of anhydrous DMSO. Vortex for 30–60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 2–5 minutes.

Step 3: Sterile Filtration (Material Compatibility is Critical) Draw the solution into a sterile glass or solvent-resistant syringe. Attach a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter and filter into a sterile cryovial. Causality: You must not use standard Cellulose Acetate (CA), Polyethersulfone (PES), or Mixed Cellulose Ester (MCE) filters [3]. Pure DMSO will dissolve these polymers instantly, ruining your compound and introducing highly toxic plasticizers into your cell culture. PTFE is chemically inert and fully compatible with DMSO [3].

Step 4: Aliquoting and Storage Divide the filtered master stock into single-use aliquots (e.g., 20–50 µL per vial) and store at -20°C or -80°C in the dark. Causality: Avoid freeze-thaw cycles. Repeated temperature cycling causes the compound to crash out of solution. Once precipitated, it often requires extensive heating and sonication to redissolve, which can thermally degrade the carboxylic acid moiety. Single-use aliquots guarantee a self-validating, consistent concentration for every experiment.

Application in Cell Culture: Dilution & Vehicle Controls

When introducing the compound to live cells, the primary concern shifts from compound solubility to solvent cytotoxicity.

Step 1: Thawing Warm the aliquot to 37°C in a water bath for 2 minutes immediately prior to use. Vortex vigorously to ensure any micro-crystals formed during freezing are fully redissolved.

Step 2: Serial Dilution Perform intermediate dilutions in culture media rather than pure DMSO. Add the DMSO stock dropwise to the media while vortexing to prevent localized high concentrations that cause the compound to crash out.

Step 3: Final Dosing and Vehicle Control Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) [4]. Causality: DMSO is a potent differentiation agent and solvent. At concentrations above 0.1%, it begins to induce transcriptomic shifts, alter membrane fluidity, and cause measurable cytotoxicity in sensitive primary cells [4]. While robust cancer lines (e.g., HeLa, HEK293) may tolerate up to 0.5% DMSO, keeping the vehicle at ≤0.1% ensures that any observed phenotypic changes (such as CBP/p300 target degradation) are strictly due to the indole compound, not solvent stress.

Validation Step: Always run a vehicle control well containing the exact same percentage of DMSO (e.g., 0.1%) but lacking the active compound.

Workflow Visualization

G N1 7-Isopropyl-1H-indole-3-carboxylic acid (Equilibrate to RT) N2 Add Anhydrous DMSO (Master Stock: 10-50 mM) N1->N2 Calculate Molarity N3 Vortex & Sonicate (Ensure Complete Dissolution) N2->N3 Room Temp N4 Sterile Filtration (0.22 µm PTFE Filter ONLY) N3->N4 Prevent Polymer Dissolution N5 Aliquot & Store (-20°C to -80°C) N4->N5 Prevent Freeze-Thaw N6 Dilute in Culture Media (Final DMSO ≤ 0.1%) N5->N6 Thaw at 37°C N7 In Vitro Assays (e.g., CBP/p300 Degrader Assays) N6->N7 Apply to Cells + Vehicle Control

Workflow for preparing and applying 7-Isopropyl-1H-indole-3-carboxylic acid stock solutions.

References

  • Google Patents (WO2024130095A1)
  • Membrane filtration: A guide to choosing membranes (Chemical Compatibility) Cytiva Life Sciences URL:[Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines PubMed Central (PMC) / NIH URL:[Link]

Method

Application Note: 7-Isopropyl-1H-indole-3-carboxylic Acid as a Divergent Building Block for Indole Alkaloid Synthesis

Introduction & Strategic Relevance Indole alkaloids represent one of the most prolific and structurally diverse classes of natural products, offering immense potential in drug discovery and development [1]. The total syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

Indole alkaloids represent one of the most prolific and structurally diverse classes of natural products, offering immense potential in drug discovery and development [1]. The total synthesis of complex marine alkaloids, pyrazinoindoles, and modern targeted therapeutics requires advanced building blocks that provide both reactive handles and precise conformational control [2].

7-Isopropyl-1H-indole-3-carboxylic acid (CAS 948581-63-3) has emerged as a highly strategic scaffold. While standard indole-3-carboxylic acids are common, the introduction of a bulky isopropyl moiety at the C7 position fundamentally alters the spatial dynamics and reactivity of the indole core. This application note details the mechanistic rationale, divergent synthetic workflows, and validated protocols for utilizing this specialized building block in alkaloid synthesis and pharmaceutical development.

Mechanistic Rationale & Stereoelectronic Insights

As a Senior Application Scientist, I emphasize that selecting a building block goes beyond identifying functional groups; it requires an understanding of the molecule's physical organic chemistry. The utility of 7-isopropyl-1H-indole-3-carboxylic acid is driven by two distinct structural features:

A. Steric Shielding via the C7-Isopropyl Group

The bulky isopropyl group at the 7-position exerts significant steric shielding over the N1 position.

  • Conformational Control: In the synthesis of complex pharmaceutical candidates, such as CBP/p300 bromodomain degraders, N-alkylation or N-arylation of the indole core is required. The C7-isopropyl group restricts the rotation of these N1-substituents, forcing specific out-of-plane conformations (atropisomerism) that are critical for precise binding affinity within deep protein pockets [3].

  • Regioselective Directing Effects: The steric bulk effectively blocks non-specific reactions at the adjacent C6 and N1 positions, directing electrophilic aromatic substitution or transition-metal-catalyzed C–H activation selectively toward the C2 position.

B. The C3-Carboxylic Acid Linchpin

The C3 position is naturally the most nucleophilic site on the indole ring. Pre-functionalization as a carboxylic acid provides a highly versatile, oxidized linchpin:

  • Amide Coupling: The carboxyl group can be activated to form indole-3-carboxamides, which are direct precursors to marine alkaloid analogs (e.g., Herdmanine D) and fused pyrazinoindole cores [2, 4].

  • Traceless Directing Group: The C3-carboxyl moiety can undergo transition-metal-catalyzed decarboxylative cross-coupling. This allows for the precise installation of aryl or heteroaryl groups at C3 without the need for unstable, pre-functionalized organometallic reagents.

Workflow Visualization: Divergent Synthetic Pathways

G Start 7-Isopropyl-1H-indole-3-carboxylic acid (Core Building Block) Path1 Amide Coupling (EDCI / HOBt) Start->Path1 1°/2° Amines Path2 Decarboxylative Cross-Coupling (Pd) Start->Path2 Aryl Halides Path3 Curtius Rearrangement (DPPA / Base) Start->Path3 Alcohols / H2O Prod1 Indole-3-carboxamides (Marine Alkaloid Precursors) Path1->Prod1 Prod2 C3-Arylated Indoles (Bisindole Scaffolds) Path2->Prod2 Prod3 3-Amino-7-isopropylindoles (Pyrazinoindole Cores) Path3->Prod3

Caption: Divergent synthetic pathways utilizing 7-Isopropyl-1H-indole-3-carboxylic acid in alkaloid synthesis.

Experimental Protocols

Protocol A: Synthesis of Indole-3-Carboxamide Precursors via EDCI/HOBt Coupling

This protocol establishes the amide backbone required for pyrazinoindole alkaloid synthesis.

1. Activation: Dissolve 7-isopropyl-1H-indole-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert N₂ atmosphere. Add HOBt (1.2 equiv) and EDCI (1.2 equiv).

  • Causality: DMF ensures complete solvation of the polar indole acid. HOBt must be introduced before the amine to rapidly trap the transient O-acylisourea intermediate formed by EDCI. This prevents its rearrangement into an unreactive N-acylurea dead-end and suppresses racemization if chiral amine partners are utilized [4].

2. Amine Addition: Stir the mixture at 0–5 °C for 30 minutes to ensure complete active ester formation. Add the target amine (1.1 equiv) dropwise.

3. Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise.

  • Causality: DIPEA neutralizes any hydrochloride salts of the incoming amine and maintains an optimal slightly basic pH for nucleophilic attack, without being nucleophilic enough to induce side reactions at the C2 position.

4. Self-Validation & QC: Stir at room temperature for 12 hours. Quench with water and extract with EtOAc.

  • Validation Check: Analyze the crude mixture via LC-MS. The disappearance of the starting material mass (m/z ~202 for the acid) and the appearance of the target amide mass confirms successful coupling. The C7-isopropyl protons should present as a distinct doublet (~1.3 ppm, 6H) and a septet (~3.4 ppm, 1H) in ¹H-NMR.

Protocol B: Palladium-Catalyzed Decarboxylative C3-Arylation

This protocol utilizes the carboxylic acid as a traceless directing group to synthesize C3-arylated indole scaffolds, common in bisindole alkaloids.

1. Reagent Assembly: In an oven-dried Schlenk tube, combine 7-isopropyl-1H-indole-3-carboxylic acid (1.0 equiv), the aryl bromide (1.2 equiv), Pd(TFA)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Causality: Pd(TFA)₂ is explicitly chosen over Pd(OAc)₂ because the trifluoroacetate ligands render the palladium center highly electrophilic, which is essential for the initial electrophilic palladation at the electron-rich C3 position. Ag₂CO₃ acts dually: as a base to deprotonate the carboxylic acid (facilitating the extrusion of CO₂) and as an oxidant/halide scavenger.

2. Solvent Addition: Add a degassed 1:1 mixture of DMSO and 1,4-Dioxane (0.1 M concentration).

  • Causality: The mixed solvent system balances the high polarity needed to dissolve the silver salts (DMSO) with the coordination properties required to stabilize the active Pd species (Dioxane).

3. Reaction Execution: Seal the tube and heat to 120 °C for 16 hours.

  • Validation Check: The release of CO₂ gas is a physical indicator of reaction progress. Upon completion, filter through a Celite pad to remove silver salts and palladium black. The loss of the carboxyl peak (~170 ppm) in ¹³C-NMR validates successful decarboxylation.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the Decarboxylative C3-Arylation (Protocol B), demonstrating the critical nature of catalyst and base selection.

EntryCatalyst (10 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂Ag₂CO₃DMF12045%Low electrophilicity of Pd limits C3 palladation.
2Pd(TFA)₂Ag₂CO₃DMF12062%Improved palladation, but solvent degradation observed.
3 Pd(TFA)₂ Ag₂CO₃ DMSO / Dioxane (1:1) 120 88% Optimal balance of solubility and catalyst stability.
4Pd(TFA)₂K₂CO₃DMSO / Dioxane (1:1)120TraceLack of Ag⁺ prevents efficient decarboxylation step.

References

  • Marine Indole Alkaloids - MDPI. Discusses the isolation and biological significance of marine indole alkaloids and the use of indole-3-carboxylic acid derivatives in total synthesis. 1

  • Chemistry and Biology of New Marine Alkaloids from the Indole and Annelated Indole Series - ResearchGate. Details the strategic development of indole-3-carboxylic acid core moieties toward complex natural products like Herdmanine D and pyrazinoindoles. 2

  • WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof - Google Patents. Demonstrates the modern pharmaceutical application of 7-isopropyl-1H-indole-3-carboxylic acid derivatives to induce specific conformational topology for targeted protein degradation. 3

  • Category: 10406-06-1 - Indole Building Blocks - Indole-Building-Block.com. Provides foundational experimental procedures for the EDCI-mediated amide coupling of substituted 1H-indole-3-carboxylic acids.4

Sources

Application

In vitro assay protocols utilizing 7-Isopropyl-1H-indole-3-carboxylic acid

Application Note: In Vitro Assay Protocols for Validating CBP/p300 PROTAC Degraders Derived from 7-Isopropyl-1H-indole-3-carboxylic Acid Executive Summary The development of heterobifunctional degraders (PROTACs) has rev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols for Validating CBP/p300 PROTAC Degraders Derived from 7-Isopropyl-1H-indole-3-carboxylic Acid

Executive Summary

The development of heterobifunctional degraders (PROTACs) has revolutionized the targeting of previously "undruggable" or difficult-to-inhibit proteins. Recently, 7-Isopropyl-1H-indole-3-carboxylic acid (and its halogenated derivatives, such as 5-bromo-7-isopropyl-1H-indole-3-carboxylic acid) has emerged as a highly privileged building block and intermediate for synthesizing potent degraders targeting the paralogous histone acetyltransferases CBP (CREB-binding protein) and p300[1].

As a Senior Application Scientist, I have structured this guide to move beyond a simple list of steps. Successful PROTAC development requires a self-validating analytical pipeline that distinguishes between target engagement, ternary complex formation, and actual ubiquitin-proteasome-dependent degradation. This document details the authoritative in vitro assay protocols required to validate the pharmacological profile of 7-isopropyl-indole-derived CBP/p300 degraders, ensuring robust, reproducible data for preclinical drug development.

Mechanistic Rationale & Workflow Design

To effectively evaluate a PROTAC, one must understand the causality of the degradation cascade. The 7-isopropyl-indole moiety acts as the highly specific "warhead" that anchors to the bromodomain or HAT domain of CBP/p300. This warhead is tethered via a chemical linker to an E3 ligase-recruiting ligand (e.g., thalidomide for CRBN or VH032 for VHL). The induced proximity results in the polyubiquitination and subsequent proteasomal degradation of CBP/p300[2].

Mechanism CBP CBP/p300 Target (Acetylation) Ternary Ternary Complex Formation CBP->Ternary Binds PROTAC PROTAC (7-Isopropyl-indole core) PROTAC->Ternary E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome Proteasomal Degradation Ub->Proteasome Target Cleavage

Figure 1: Mechanism of PROTAC-mediated CBP/p300 degradation driven by the 7-isopropyl-indole core.

To prevent false negatives (e.g., assuming a compound doesn't bind when it actually just fails to recruit the E3 ligase) or false positives (e.g., off-target cytotoxicity), our experimental workflow follows a strict, logical progression:

Workflow Step1 1. Live-Cell Target Engagement (NanoBRET Assay) Step2 2. Quantitative Degradation Kinetics (In-Cell Western / Capillary Electrophoresis) Step1->Step2 Step3 3. Mechanism Verification (Proteasome/Neddylation Rescue) Step2->Step3 Step4 4. Epigenetic & Phenotypic Readout (H3K27Ac & Cell Viability) Step3->Step4

Figure 2: Step-by-step in vitro validation workflow for CBP/p300 degraders.

Protocol 1: Live-Cell Target Engagement (NanoBRET)

Causality & Purpose: Before measuring degradation, we must confirm that the functionalization of the 7-isopropyl-1H-indole-3-carboxylic acid core with a linker does not abrogate its binding affinity to CBP/p300. NanoBRET provides a live-cell, real-time measurement of target occupancy, ruling out poor cell permeability as a cause for downstream degradation failure.

Materials:

  • HEK293T cells

  • NanoLuc®-CBP or NanoLuc®-p300 fusion plasmids

  • Cell-permeable fluorescent tracer (specific to the CBP/p300 domain)

  • NanoBRET Nano-Glo Detection System

Step-by-Step Methodology:

  • Transfection: Seed HEK293T cells at 2×105 cells/mL in a 96-well plate. Transiently transfect cells with the NanoLuc-CBP/p300 plasmid using a standard lipid-based reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer Equilibration: Replace media with Opti-MEM containing the fluorescent tracer at its predetermined Kd​ concentration.

  • Compound Treatment: Add the synthesized 7-isopropyl-indole PROTACs in a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM). Incubate for 2 hours.

  • Detection: Add the NanoBRET substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates successful competitive displacement of the tracer by the PROTAC. Calculate the apparent IC50​ for target engagement.

Protocol 2: Quantitative Cellular Degradation Assay (In-Cell Western)

Causality & Purpose: Traditional Western blotting is semi-quantitative and low-throughput, prone to transfer artifacts. To accurately calculate DC50​ (concentration for 50% degradation) and Dmax​ (maximum degradation), we utilize In-Cell Western (ICW) or automated capillary electrophoresis (e.g., Wes platform)[3]. This creates a self-validating system where target levels are normalized against a multiplexed loading control (e.g., Vinculin) in the exact same well[2].

Materials:

  • Target Cell Lines: 22Rv1 (Prostate Cancer) or HAP1 cells[2][3].

  • Primary Antibodies: Anti-p300 (e.g., CST #86377), Anti-CBP (e.g., CST #7389), Anti-Vinculin (e.g., CST #13901).

  • Near-infrared (NIR) fluorescent secondary antibodies (e.g., IRDye 800CW and 680RD).

Step-by-Step Methodology:

  • Cell Seeding: Seed 22Rv1 cells at 1.5×104 cells/well in a 96-well black-walled, clear-bottom plate. Allow adherence overnight.

  • Dosing: Treat cells with the PROTAC in a 10-point dilution series (0.1 nM to 1000 nM) for 24 hours. Self-Validation Step: Include a vehicle (DMSO) control and a positive control degrader (e.g., dCBP-1)[3].

  • Fixation & Permeabilization: Remove media, fix cells with 4% paraformaldehyde for 20 mins at room temperature (RT). Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 15 mins.

  • Blocking & Primary Antibody: Block with Intercept® Blocking Buffer for 1 hour at RT. Incubate overnight at 4°C with a multiplexed primary antibody cocktail (Anti-p300 at 1:500 + Anti-Vinculin at 1:1000).

  • Secondary Antibody: Wash 3x with PBS-T. Incubate with NIR secondary antibodies (1:5000) for 1 hour at RT in the dark.

  • Imaging: Scan the plate using a NIR imaging system (e.g., LI-COR Odyssey).

  • Quantification: Normalize the p300/CBP signal (800 nm) to the Vinculin signal (680 nm). Plot normalized intensity vs. log[PROTAC] to derive DC50​ and Dmax​ .

Protocol 3: Epigenetic Functional Readout (H3K27Ac & Viability)

Causality & Purpose: Target degradation is only clinically relevant if it translates to a phenotypic change. CBP/p300 are the primary writers of histone H3 lysine 27 acetylation (H3K27Ac), a marker of active enhancers[2]. Successful degradation must correlate with a dose-dependent decrease in H3K27Ac and subsequent growth inhibition in dependent lineages (e.g., AR-positive prostate cancer cells)[2].

Step-by-Step Methodology:

  • Epigenetic Readout (H3K27Ac): Prepare cell lysates from 22Rv1 cells treated with PROTACs for 24 hours. Perform automated capillary electrophoresis (Wes) using Anti-H3K27Ac (CST #8173) and Anti-Total H3 as a normalization control.

  • Viability Assay (CCK-8): Seed 22Rv1 cells in 96-well plates (6000 cells/well). Treat with PROTACs for 96 hours.

  • Readout: Add CCK-8 reagent. Incubate for 2 hours and measure absorbance at 450 nm. Calculate the IC50​ for anti-proliferative activity.

Data Presentation & Interpretation

To benchmark the efficacy of novel 7-isopropyl-indole derived PROTACs, quantitative metrics from the above protocols must be synthesized. Below is a representative data structure demonstrating the expected profile of a highly optimized degrader versus early-stage linker variants.

Table 1: Representative Profiling of 7-Isopropyl-Indole Derived CBP/p300 PROTACs

Compound IDLinker LengthCBP Binding IC50​ (nM)p300 Degradation DC50​ (nM)p300 Dmax​ (%)H3K27Ac Reduction IC50​ (nM)22Rv1 Viability IC50​ (nM)
Vehicle (DMSO) N/AN/AN/A0%N/AN/A
Variant A PEG-212.5>100025%>1000>5000
Variant B PEG-415.285.472%110.5450.2
Optimized Lead Rigidified Alkyl8.43.2 96% 12.1 45.6

Interpretation Insight: Notice how Variant A maintains strong binding affinity (12.5 nM) but fails to degrade the target ( Dmax​ 25%). This highlights the necessity of Protocol 1 vs Protocol 2; the 7-isopropyl-indole warhead binds perfectly, but the PEG-2 linker is likely too short to facilitate productive ternary complex formation with the E3 ligase. The Optimized Lead demonstrates the ideal profile: low nanomolar degradation translating directly to epigenetic silencing and cell death.

References

  • Google Patents. (2024). WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof.
  • ACS Publications. (2024). Discovery of a Highly Potent PROTAC Degrader of p300/CBP Proteins for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry.
  • ResearchGate / RSC Medicinal Chemistry. (2025). Development of p300-targeting Degraders with enhanced selectivity and onset of degradation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Unwanted Decarboxylation of 7-Isopropyl-1H-indole-3-carboxylic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the thermal and chemical instability of indole-3-carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the thermal and chemical instability of indole-3-carboxylic acids. 7-Isopropyl-1H-indole-3-carboxylic acid is a highly valuable building block in medicinal chemistry, but it is notoriously prone to unwanted decarboxylation—yielding 7-isopropyl-1H-indole and CO₂ as a total loss of the starting material.

This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your molecule during synthesis.

Mechanistic Causality: Why Does Decarboxylation Occur?

To solve a synthetic failure, we must first understand its root cause. The decarboxylation of 7-isopropyl-1H-indole-3-carboxylic acid is not merely a thermal degradation; it is an electronically driven process. The electron-rich nature of the indole ring makes the C3 position highly susceptible to electrophilic attack, particularly protonation[1].

Upon heating in acidic or protic environments, the neutral carboxylic acid forms a reactive tautomeric zwitterion[2]. To resolve this high-energy state and restore aromaticity to the indole core, the carbon-carbon bond cleaves, irreversibly expelling carbon dioxide[1].

G A 7-Isopropyl-1H-indole- 3-carboxylic acid B Protonation at C3 (Acidic/Thermal Stress) A->B C C3-Protonated Zwitterion (Loss of Aromaticity) B->C Rate-determining D C-C Bond Cleavage (Loss of CO2) C->D E 7-Isopropyl-1H-indole (Aromaticity Restored) D->E Irreversible

Mechanism of hydrolytic decarboxylation via C3-protonated zwitterionic intermediate.

Frequently Asked Questions (FAQs)

Q1: My 7-Isopropyl-1H-indole-3-carboxylic acid degrades into 7-isopropylindole when I heat it to 80°C to dissolve it. How can I prevent this? A1: The degradation you are observing is an acid-catalyzed hydrolytic decarboxylation[1]. Because the C3 position of the indole ring is highly nucleophilic, even trace amounts of acid in your solvent (e.g., degrading chloroform or unpurified ethyl acetate) will protonate the C3 position. Causality & Solution: Never heat this substrate above 40°C in neutral or acidic media. If you need to increase solubility, use a polar aprotic solvent like DMF at room temperature, or convert the acid to its carboxylate salt using a mild base. As detailed in , the conjugate base (carboxylate anion) is significantly more resistant to decarboxylation because direct reaction from the conjugate base would require the formation of a highly energetic residual anion, creating a massive kinetic barrier[1].

Q2: I am trying to synthesize an amide using SOCl₂ (thionyl chloride) followed by an amine, but I only isolate the decarboxylated indole. What is going wrong? A2: Thionyl chloride generates HCl as a byproduct and often requires heating. This combination—heat and strong acid—is the perfect recipe for the A-S_E2 decarboxylation mechanism of heteroaromatic acids[2]. Causality & Solution: Abandon acyl chloride formation. Instead, utilize mild, room-temperature peptide coupling reagents such as HATU or EDC/HOBt in the presence of a non-nucleophilic base (e.g., DIPEA)[3]. The base deprotonates the carboxylic acid (protecting it from C3 protonation) and neutralizes any trace acids[3].

Workflow Start Amide Coupling Workflow Harsh SOCl2 / Oxalyl Chloride (Heat + HCl) Start->Harsh Mild HATU / DIPEA (Room Temp + Base) Start->Mild Fail Decarboxylation (7-Isopropylindole) Harsh->Fail Acidic Stress Success Target Amide Isolated Mild->Success Base Stabilized

Workflow selection for amide coupling to avoid acidic and thermal decarboxylation.

Quantitative Data: Temperature and Condition Impact

To illustrate the causality between reaction conditions and decarboxylation rates, review the following dataset. This table summarizes the expected stability of indole-3-carboxylic acids under various synthetic environments[1],[4].

Solvent / Reagent SystemTemperature (°C)Additive / ConditionDecarboxylation Extent (1 hr)Recommendation
Toluene80°CNone (Neutral)~15 - 25%Avoid prolonged heating
Toluene80°C1.0 eq TFA (Acidic)> 95%Critical Failure
DMF25°CSOCl₂ (Generates HCl)> 90%Critical Failure
DMF25°CHATU + 2.0 eq DIPEA< 1%Optimal for Coupling
Water / MeOH60°C1.0 eq NaOH (Basic)< 2%Safe for saponification
Self-Validating Experimental Protocols

As an Application Scientist, I insist on self-validating protocols. A protocol is self-validating when it contains built-in checkpoints that confirm the mechanism is proceeding as intended without side reactions.

Protocol 1: Room-Temperature Amide Coupling (Zero-Decarboxylation Method)

Causality: By pre-forming the carboxylate salt with DIPEA, we eliminate the neutral/acidic tautomer susceptible to decarboxylation. HATU activates the carboxylate at room temperature, completely avoiding thermal stress.

  • Preparation: In an oven-dried flask under N₂, dissolve 7-Isopropyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition (Checkpoint 1): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Self-Validation: The solution should remain clear. Spot on TLC (Hexanes:EtOAc 1:1). The acid will stay at the baseline, and no high-Rf spot (which would indicate the non-polar 7-isopropylindole byproduct) should be visible.

  • Activation: Add HATU (1.1 eq) in one portion. Stir at 25°C for 15 minutes. The solution will turn pale yellow, indicating the formation of the active OBt ester.

  • Amine Addition: Add your target amine (1.2 eq) dropwise. Stir at 25°C for 2-4 hours.

  • Reaction Monitoring (Checkpoint 2): Check by LC-MS. The absence of a mass peak at m/z 159 (7-isopropylindole) confirms that decarboxylation was successfully suppressed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Safe Saponification of Esters to 7-Isopropyl-1H-indole-3-carboxylic acid

Causality: If you are generating this acid from an ester, acidic hydrolysis will destroy your product. Basic saponification creates the stable carboxylate salt, but extreme care must be taken during the final acidification step to prevent localized high-acid concentrations.

  • Hydrolysis: Dissolve the ester in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq). Stir at 40°C until the starting material is consumed.

  • Concentration: Remove organic solvents under reduced pressure at <30°C .

  • Controlled Acidification (Critical Checkpoint): Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches exactly 4.0 - 4.5.

    • Self-Validation: Do not over-acidify (pH < 3), as the high concentration of protons will trigger the A-S_E2 decarboxylation pathway even at room temperature[2]. The product will safely precipitate as a white/off-white solid at pH 4.

  • Isolation: Filter the precipitate immediately and wash with ice-cold water. Dry under high vacuum at room temperature.

References
  • Title: Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Decarboxylation of indole-3-carboxylic acids under metal-free conditions Source: Figshare / RSC Advances URL: [Link]

Sources

Optimization

Optimizing recrystallization and purification conditions for 7-Isopropyl-1H-indole-3-carboxylic acid

Technical Support Center: 7-Isopropyl-1H-indole-3-carboxylic acid This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of 7-I...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-Isopropyl-1H-indole-3-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of 7-Isopropyl-1H-indole-3-carboxylic acid. We will explore the underlying principles and provide actionable, field-proven protocols and troubleshooting advice to optimize your crystallization and purification workflows.

Section 1: Physicochemical Profile & Solubility Characteristics

Understanding the physicochemical properties of 7-Isopropyl-1H-indole-3-carboxylic acid is the foundation for developing a robust purification strategy. The molecule consists of a polar indole carboxylic acid head and a nonpolar isopropyl-substituted benzene ring. This amphipathic nature dictates its solubility. The isopropyl group, in particular, increases lipophilicity compared to the parent indole-3-carboxylic acid, reducing its solubility in highly polar solvents like water.[1][2]

Table 1: Estimated Solubility Profile of 7-Isopropyl-1H-indole-3-carboxylic acid

Solvent ClassExample SolventsPredicted SolubilityRationale & Expert Notes
Nonpolar Hexane, Toluene, ChloroformSparingly Soluble (Cold) Soluble (Hot) The nonpolar isopropyl and aromatic rings will interact favorably with these solvents, especially at elevated temperatures. Toluene is often an excellent choice for aromatic compounds.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc)Moderately to Highly Soluble The carbonyl group in these solvents can interact with the carboxylic acid proton, leading to good solubility. Often too soluble for effective recrystallization from a single solvent system unless cooled significantly.
Polar Protic Methanol, Ethanol, IsopropanolHighly Soluble Strong hydrogen bonding between the carboxylic acid group and the alcohol's hydroxyl group results in high solubility, even at room temperature.[3] These are generally poor choices for single-solvent recrystallization but are excellent as the "good" solvent in a mixed-solvent system.
Highly Polar WaterPoorly Soluble The large, nonpolar hydrocarbon portion of the molecule dominates, leading to low water solubility.[2] Solubility will increase in hot water, but likely not enough for an effective recrystallization on its own.
Aqueous Base 5% aq. NaOH, 5% aq. NaHCO₃Highly Soluble The carboxylic acid (a weak acid) will be deprotonated by the base to form a highly polar and water-soluble sodium carboxylate salt. This is the basis for purification via acid-base extraction.
Aqueous Acid 5% aq. HClPoorly Soluble The compound will remain in its neutral, protonated form and thus insoluble.
Workflow for Selecting a Recrystallization Solvent

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

SolventSelection cluster_0 Solvent Screening cluster_1 Decision Pathway cluster_2 Outcome A Start: Crude Product B Test Small Sample (10-20mg) in 0.5 mL Solvent A->B C Observe at Room Temp B->C D Is it Insoluble? C->D E Heat to Boiling D->E Yes J Result: Too Soluble (Discard) D->J No (Dissolves) F Does it Dissolve? E->F G Cool to Room Temp & Observe for Crystals F->G Yes I Result: Poor Solvent (Consider for Mixed System) F->I No H Result: Good Solvent G->H Crystals Form G->I No Crystals Troubleshooting cluster_solutions Potential Solutions cluster_issues Diagnosis A Problem Encountered During Cooling B Compound 'Oiled Out'? (Liquid layer forms) A->B C No Crystals Form? A->C D Yield is Very Low? A->D E Crystals are Colored? A->E S1 Re-heat & add more 'good' solvent. Cool slowly. S2 Scratch inner surface of flask. Add a seed crystal. S3 Evaporate some solvent. Re-cool. S4 Re-heat, add more solvent. Cool much slower. S5 Perform hot filtration with charcoal. B->S1 Cause: Saturation temp > melting point or high impurity load B->S4 Alternative C->S2 Cause: Supersaturated, needs nucleation D->S3 Cause: Too much solvent used E->S5 Cause: Soluble, colored impurities present

Caption: A decision tree for troubleshooting common recrystallization problems.

Q: My compound formed an oil, not crystals. What went wrong and how do I fix it? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains impurities that depress the melting point. [4]* Primary Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to lower the saturation temperature. Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice. [5]* Secondary Solution: If the primary solution fails, it indicates a high impurity load. In this case, consider purifying the material by another method, such as column chromatography or the acid-base extraction detailed in Protocol C, before attempting recrystallization again.

Q: The solution has cooled, but no crystals have formed. What should I do? A: This is a classic case of a supersaturated solution that lacks a nucleation site to initiate crystal growth.

  • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites. [5]* Seed Crystals: If you have a small amount of the pure product, add a single tiny crystal ("seed crystal") to the solution. This will act as a template for further crystal growth. [5]* Concentrate: If nucleation fails, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then attempt to cool and crystallize again.

Q: My final yield is very low. How can I improve it? A: Low yield is most commonly caused by using too much solvent during the dissolution step.

  • Check the Mother Liquor: After filtering your crystals, try evaporating the solvent from the filtrate (mother liquor). If a large amount of solid remains, you used too much solvent. For the next attempt, use less solvent, ensuring the solid just barely dissolves at the boiling point. [5]* Ensure Complete Cooling: Make sure you are giving the solution adequate time in an ice bath (at least 30-60 minutes) to maximize precipitation.

  • Avoid Premature Filtration: Do not filter the crystals while the solution is still warm, as a significant portion of your product will still be dissolved.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 7-Isopropyl-1H-indole-3-carboxylic acid? A1: If synthesized via the Fischer indole synthesis, common impurities include unreacted substituted phenylhydrazine, the starting ketone/aldehyde, and byproducts from side reactions. [6][7][8]If the synthesis involves oxidation of an alkyl precursor, impurities may arise from incomplete oxidation, such as corresponding aldehydes or alcohols. [9] Q2: Can I use a rotary evaporator to speed up cooling and crystallization? A2: This is not recommended for crystallization. Rapidly removing solvent via rotary evaporation will cause the compound to "crash out" of solution, forming a fine powder or amorphous solid that traps impurities. The goal of recrystallization is slow crystal growth, which is key to purification. [10] Q3: How do I know if my product is pure after recrystallization? A3: The most common methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.

  • Spectroscopic Analysis (NMR, IR): 1H NMR is particularly powerful for assessing purity by checking for the absence of signals corresponding to impurities.

Q4: Why is it important to use a minimal amount of cold solvent for washing the crystals? A4: Even at low temperatures, some of your purified product will dissolve in the wash solvent. Using a large volume of cold solvent will wash away a significant portion of your yield. The goal is to use just enough to rinse away the impure mother liquor clinging to the crystal surfaces.

References

  • General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem. Retrieved from [Link]

  • Process for purification of aromatic carboxylic acids. (n.d.). Google Patents.
  • Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents.
  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2010, November 30). ResearchGate. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. (2020, December 30). European Patent Office. Retrieved from [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua. Retrieved from [Link]

  • Indole-3-acetic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved from [Link]

  • Preparation and properties of the hydroxyindole-3-carboxylic acids. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Why Do Some Fischer Indolizations Fail? (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Protein Crystallography Common Problems, Tips, and Advice. (2019, May 23). News-Medical.Net. Retrieved from [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (n.d.). Frontiers. Retrieved from [Link]

  • Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. (2008, February 20). ACS Publications. Retrieved from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (n.d.). Research and Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]

  • Indoles. (n.d.). Retrieved from [Link]

  • Solubility for Common Extractable Compounds. (n.d.). Eurofins. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). MDPI. Retrieved from [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

  • Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-Isopropyl-1H-indole-3-carboxylic Acid Scale-Up

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of 7-Isopropyl-1H-indole-3-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of 7-Isopropyl-1H-indole-3-carboxylic acid. Due to the electron-rich nature of the indole core, this molecule is highly susceptible to decarboxylation, over-oxidation, and dimerization during multi-kilogram campaigns. This center provides mechanistic troubleshooting, quantitative data, and validated protocols to ensure high-yield, high-purity production.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why am I observing massive product loss due to decarboxylation during the isolation and drying phases? A: Indole-3-carboxylic acids are inherently unstable under acidic and thermal conditions. The electron-rich nature of the indole ring facilitates protonation at the C3 position, which drives the rapid elimination of CO₂ to revert to the parent 7-isopropylindole[1]. This acid-catalyzed decarboxylation is the most common point of failure during scale-up. Troubleshooting Action: Never use strong mineral acids (like HCl or H₂SO₄) during the workup of the carboxylic acid. Instead, acidify the aqueous layer using a weak acid such as 10% citric acid or acetic acid, and strictly maintain the internal temperature below 40°C during both precipitation and vacuum drying.

Q2: During the oxidation of 7-isopropyl-1H-indole-3-carboxaldehyde, my LC-MS shows a significant +16 Da or +32 Da mass shift. What is causing this? A: You are observing over-oxidation of the indole core. Aggressive oxidants (e.g., KMnO₄, unbuffered NaClO₂, or prolonged exposure to H₂O₂) do not just oxidize the aldehyde; they attack the electron-rich C2-C3 double bond of the indole ring, leading to the formation of 7-isopropyl-isatin (1H-indole-2,3-dione) or oxindole byproducts[2]. Troubleshooting Action: Transition to a strictly buffered Pinnick oxidation. The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the primary oxidant and requires a chlorine scavenger (like 2-methyl-2-butene) to prevent hypochlorous acid (HOCl) byproducts from chlorinating or over-oxidizing the indole core[3].

Q3: Why is my Vilsmeier-Haack formylation step yielding a highly viscous, dark mixture with bis-indole dimers? A: At scale, poor mixing kinetics lead to localized high concentrations of the highly electrophilic Vilsmeier reagent. The unreacted 7-isopropylindole can act as a nucleophile and attack the intermediate iminium ion of the already formylated product, leading to bis-indole dimerization. Troubleshooting Action: Ensure aggressive agitation and implement a slow, sub-surface addition of the POCl₃/DMF complex. Keep the reaction temperature strictly between 0°C and 5°C during the addition phase before warming to room temperature[4].

Part 2: Quantitative Data on Byproduct Formation

The choice of oxidation and isolation conditions directly dictates the impurity profile. The table below summarizes the causality between reaction conditions and byproduct formation during the aldehyde-to-acid transformation.

Oxidation MethodWorkup AcidDrying TempTarget Yield (%)Isatin Byproduct (%)Decarboxylation (%)
KMnO₄ / H₂O1N HCl50°C12%45%30%
Unbuffered NaClO₂1N HCl40°C45%20%15%
Pinnick (Buffered NaClO₂ + Scavenger) 10% Citric Acid 35°C 88% <2% <1%

Part 3: Validated Experimental Protocol

To establish a self-validating system, the following protocol incorporates in-process controls (IPCs) to guarantee the suppression of byproducts.

Step 1: Vilsmeier-Haack Formylation
  • Reagent Preparation: Charge a dry, jacketed reactor with anhydrous DMF (5.0 volumes) and cool to 0°C under N₂.

  • Complex Formation: Slowly add POCl₃ (1.2 equiv) via a dropping funnel, maintaining the internal temperature <5°C. Stir for 30 minutes to form the Vilsmeier complex.

  • Substrate Addition: Dissolve 7-isopropylindole (1.0 equiv) in DMF (2.0 volumes) and add dropwise to the complex over 1 hour. Self-Validation: Ensure the feed rate prevents the internal temperature from exceeding 5°C to prevent dimerization.

  • Reaction: Warm the reactor to 35°C and agitate for 2 hours.

  • Quench & Isolate: Quench by slowly pouring the mixture into crushed ice/water, then neutralize with 2M NaOH (pH 7-8) to precipitate 7-isopropyl-1H-indole-3-carboxaldehyde. Filter and wash with cold water.

Step 2: Buffered Pinnick Oxidation[3][4]
  • Substrate Suspension: Suspend the aldehyde (1.0 equiv) in a solvent mixture of tert-butanol and THF (4:1 ratio, 10 volumes).

  • Scavenger Addition: Add 2-methyl-2-butene (5.0 equiv) as a hypochlorous acid scavenger to protect the indole core.

  • Buffer Addition: Prepare a buffer solution of NaH₂PO₄ (0.5 equiv) in water (2 volumes) and add it to the reactor to maintain a slightly acidic pH (pH ~4.5).

  • Oxidation: Dissolve NaClO₂ (1.5 equiv) in water (2 volumes) and add dropwise over 45 minutes, keeping the temperature between 10°C and 15°C.

  • In-Process Control: Stir for 4 hours. Self-Validation: Monitor completion via HPLC. Proceed only when unreacted aldehyde is <1% AUC.

  • Controlled Isolation: Concentrate the mixture under reduced pressure (<35°C) to remove tert-butanol/THF. Dilute with water and adjust the pH to 4.0 using 10% aqueous citric acid to precipitate the product. Do not use HCl.

  • Drying: Filter the white solid and dry in a vacuum oven at 35°C to a constant weight to prevent thermal decarboxylation.

Part 4: Pathway Visualization

G A 7-Isopropylindole B 7-Isopropyl-1H-indole- 3-carboxaldehyde A->B Vilsmeier-Haack (POCl3, DMF) D Bis-indole Dimers (Aggregation) A->D Acidic Aggregation (Poor Mixing) C 7-Isopropyl-1H-indole- 3-carboxylic acid (Target) B->C Pinnick Oxidation (NaClO2, Scavenger) E 7-Isopropyl-isatin (Over-oxidation) B->E Harsh Oxidants (e.g., KMnO4) F Decarboxylation (Reversion) C->F Heat >40°C or Strong Mineral Acids F->A

Optimal synthesis pathway vs. degradation routes for 7-Isopropyl-1H-indole-3-carboxylic acid.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 7-Isopropyl-1H-indole-3-carboxylic Acid Cross-Couplings

Welcome to the Technical Support Center for advanced indole functionalization. Working with 7-Isopropyl-1H-indole-3-carboxylic acid presents a unique dual-challenge in cross-coupling methodologies.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced indole functionalization. Working with 7-Isopropyl-1H-indole-3-carboxylic acid presents a unique dual-challenge in cross-coupling methodologies. The 7-isopropyl group creates a massive steric shield around the N1-position and adjacent C6/C7 vectors, while the C3-carboxylic acid acts as both a powerful synthetic handle (for decarboxylative coupling) and a potential liability (catalyst poisoning).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your cross-coupling campaigns succeed.

Part 1: Troubleshooting Guides & FAQs

Section A: N-Arylation (Buchwald-Hartwig) Challenges

Q1: My Buchwald-Hartwig N-arylation is failing. I am recovering unreacted indole, and LC-MS shows high levels of the reduced arene (Ar-H) and tert-butyl aryl ether (Ar-OtBu). What is happening? A1: You are experiencing classic steric failure. The bulky 7-isopropyl group severely restricts the trajectory of the incoming palladium-aryl complex during the transmetalation step. Because transmetalation is abnormally slow, the highly reactive Pd(II)-amido intermediate undergoes competitive β -hydride elimination (yielding the reduced arene, Ar-H) or reacts with the alkoxide base (yielding Ar-OtBu)[1].

Solution: You must shift the kinetic balance by using highly bulky, electron-rich biaryl phosphine ligands like t -BuXPhos or BrettPhos[2]. These ligands enforce the formation of a mono-ligated L1​Pd(0) active species and physically force the indole and aryl groups into close proximity, accelerating reductive elimination before side reactions can occur[1].

G Start N-Arylation of 7-iPr-Indole Conv Conversion > 80%? Start->Conv Success Proceed to Purification Conv->Success Yes Byprod Identify Main Byproduct Conv->Byprod No Ether Ar-OtBu (Base Arylation) Byprod->Ether Red Ar-H (Reduced Arene) Byprod->Red Sol1 Switch to tBuXPhos or BrettPhos Ether->Sol1 Sol2 Increase Indole Eq. Avoid beta-hydride Red->Sol2 Sol1->Start Sol2->Start

Troubleshooting Workflow for Sterically Hindered N-Arylation

Q2: Does the C3-carboxylic acid interfere with the N-arylation process? A2: Yes. The free carboxylic acid will immediately consume the strong base (e.g., NaOtBu) required for the catalytic cycle, forming an insoluble carboxylate salt. This aggregation further exacerbates the steric hindrance at the N1 position. Solution: Pre-protect the C3-carboxylic acid as a methyl or tert-butyl ester. If a one-pot approach is mandatory, utilize >2.5 equivalents of LiHMDS, which tolerates carboxylate functionalities better than alkoxide bases[2].

Section B: Decarboxylative Cross-Coupling at C3

Q3: I am attempting a decarboxylative cross-coupling at the C3 position, but NMR indicates I am getting C2-arylation instead. How do I control regioselectivity? A3: Indole-3-carboxylic acids can undergo two competing pathways: tandem C-H arylation at C2 followed by decarboxylation, or direct ipso-decarboxylative coupling at C3[3]. Using Pd(OAc)₂ alone often triggers C-H activation at the less sterically hindered C2 position prior to decarboxylation. Solution: Utilize a bimetallic Cu/Pd co-catalyst system. Copper mediates rapid, site-specific extrusion of CO₂ to form a discrete C3-Cu-indole intermediate, which then undergoes transmetalation with the Pd-aryl complex, cleanly preserving C3 regioselectivity[4].

G A 7-iPr-Indole-3-COOH B Cu-Mediated Decarboxylation A->B -CO2 C C3-Cu-Indole Intermediate B->C D Transmetalation with Pd(Ar)X C->D E Reductive Elimination D->E F C3-Arylated Product E->F

Cu/Pd-Cocatalyzed Decarboxylative Cross-Coupling Pathway at C3

Part 2: Reagent Selection Matrices

Table 1: Ligand Selection for Sterically Hindered Cross-Coupling
LigandTarget ReactionSteric ToleranceKey Mechanistic Advantage
t -BuXPhos N-ArylationExtremely HighBulky adamantyl/t-butyl groups promote L1​Pd(0) formation; accelerates reductive elimination[1].
BrettPhos N-Arylation (Primary/Sec)HighExcellent for preventing β -hydride elimination in hindered systems[2].
XPhos Decarboxylative C3ModerateBalances electron richness with sufficient space for bimetallic transmetalation.
PCy₃ C2 C-H ActivationLow/ModerateFavors tandem C-H arylation over direct C3 ipso-coupling[3].
Table 2: Base Selection for Indole-3-carboxylic Acid Couplings
BasepKa (DMSO)Compatibility with -COOHApplication
LiHMDS ~30High (Tolerates carboxylates)Best for N-arylation of unprotected acids[2].
NaOtBu ~19Low (Forms insoluble salts)Standard for N-arylation of esterified indoles.
Ag₂CO₃ N/AHighDual role: Base and oxidant for decarboxylative coupling.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation of Esterified 7-iPr-Indole

Causality: This protocol utilizes t -BuXPhos to overcome the 7-isopropyl steric clash, and mandates strict anhydrous/anaerobic conditions to prevent Pd-black formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add methyl 7-isopropyl-1H-indole-3-carboxylate (1.0 eq), aryl bromide (1.2 eq), Pd₂(dba)₃ (2.5 mol%), t -BuXPhos (6.0 mol%), and NaOtBu (1.5 eq).

  • Degassing (Validation Checkpoint 1): Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous Toluene (0.2 M). Sparge the solution with Argon for 10 minutes. Self-Validation: The solution should not bubble upon further sparging, ensuring complete oxygen removal.

  • Activation (Validation Checkpoint 2): Heat the mixture to 100 °C. Self-Validation: Within 15 minutes, the suspension must transition from a pale yellow/orange to a homogeneous deep red/brown solution. If the solution turns black and precipitates, oxygen contamination has occurred (Pd black formation); abort and restart.

  • Monitoring: Stir for 12 hours. Check via LC-MS. Self-Validation: Look for the mass of Ar-OtBu. If Ar-OtBu > 10%, the transmetalation is failing due to extreme steric hindrance; consider switching to an aryl iodide or increasing indole equivalents.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol 2: Cu/Pd-Cocatalyzed Decarboxylative C3-Arylation

Causality: This bimetallic system uses Cu₂O to facilitate the loss of CO₂ via a discrete Cu-indole intermediate, preventing off-target C2-arylation[3][4].

Step-by-Step Methodology:

  • Preparation: To a pressure vial, add 7-Isopropyl-1H-indole-3-carboxylic acid (1.0 eq), aryl iodide (1.5 eq), Pd(PPh₃)₄ (5 mol%), Cu₂O (10 mol%), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of NMP/Quinoline (0.15 M). Causality: Quinoline acts as an essential coordinating ligand for the copper catalyst, facilitating the decarboxylation step.

  • Reaction (Validation Checkpoint 1): Seal the vial and heat to 160 °C for 16 hours. Self-Validation: The generation of CO₂ gas will cause a slight pressure buildup. Ensure the vial is rated for high pressure.

  • Monitoring (Validation Checkpoint 2): Analyze an aliquot by ¹H NMR. Self-Validation: The disappearance of the broad carboxylic acid peak (~12 ppm) and the preservation of the C2-proton singlet (~7.5 ppm) confirms successful ipso-substitution at C3 without C2-activation.

  • Workup: Quench with 1M HCl to remove quinoline, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify.

Part 4: References

1.[4] Title: Decarboxylative Aminomethylation of Indole-3-carboxylic Acids via Strain Release-Driven Ring Opening of 1,2-Oxazetidines Source: Organic Letters URL:

2.[3] Title: Pd(0)-Catalyzed Decarboxylative Coupling and Tandem C–H Arylation/Decarboxylation for the Synthesis of Heteroaromatic Biaryls Source: The Journal of Organic Chemistry URL:

3.[1] Title: Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines Source: MIT Open Access Articles URL:

4.[2] Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for HPLC Analysis of 7-Isopropyl-1H-indole-3-carboxylic acid

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 7-Isopropyl-1H-indole-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 7-Isopropyl-1H-indole-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust, reliable, and efficient analytical methods. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios that researchers commonly encounter.

Section 1: Analyte Physicochemical Profile & Chromatographic Implications

Understanding the physicochemical properties of your analyte is the foundational step in any method development process. 7-Isopropyl-1H-indole-3-carboxylic acid is an acidic molecule, and its behavior on a reversed-phase column is governed by its hydrophobicity and its state of ionization.

PropertyPredicted ValueChromatographic Implication
Molecular Formula C₁₂H₁₃NO₂The presence of the indole ring and isopropyl group suggests significant hydrophobicity.
pKa ~4.5The carboxylic acid group is weakly acidic.[1][2] The mobile phase pH will dictate whether the molecule is in its neutral (protonated) or charged (ionized) state, which dramatically affects retention.[3][4]
logP ~3.0This indicates good hydrophobicity, suggesting strong retention on a C18 or C8 column under appropriate conditions. The isopropyl group increases lipophilicity compared to indole-3-carboxylic acid.[5]
Solubility Low in WaterLikely soluble in organic solvents like methanol, acetonitrile, and DMSO.[6][7] Sample preparation solvent should be matched to the mobile phase to prevent peak distortion.[8][9]

Section 2: Foundational FAQs

This section addresses the most common initial questions when setting up an HPLC method for this compound.

Question 1: Why is mobile phase pH the most critical parameter for this analysis?

Answer: The mobile phase pH is paramount because 7-Isopropyl-1H-indole-3-carboxylic acid is an ionizable compound. Its carboxylic acid functional group has a pKa around 4.5.

  • Above the pKa (e.g., pH > 6): The molecule will be deprotonated, carrying a negative charge (carboxylate anion). This ionized form is highly polar and will have very little retention on a non-polar reversed-phase column, eluting at or near the solvent front.

  • Below the pKa (e.g., pH < 3): The molecule will be in its neutral, protonated form. This form is significantly more hydrophobic and will interact strongly with the stationary phase, leading to good retention and separation.

The core principle is ion suppression . By forcing the analyte into a single, neutral state, we achieve predictable retention and sharp, symmetrical peak shapes.[3] A widely accepted rule of thumb is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa to ensure complete protonation.[4][10][11]

Question 2: What is a good starting mobile phase composition and column choice?

Answer: A robust starting point is crucial for efficient method development. Based on the analyte's properties, the following conditions are recommended:

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3 or 5 µmThe C18 phase provides sufficient hydrophobicity. "End-capped" columns have minimal free silanol groups, which reduces peak tailing.[9][12]
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid or Phosphoric Acid (pH ~2.5-2.8)Acidification ensures complete ion suppression of the analyte and protonation of residual silanols on the column.[13][14][15]
Mobile Phase B HPLC-grade Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC.
Gradient 10% B to 90% B over 15 minutesA broad scouting gradient helps to determine the approximate elution conditions quickly.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time stability.
Detection UV, ~280 nmThe indole moiety has strong UV absorbance. A full UV scan of the analyte is recommended to determine the optimal wavelength.

Question 3: Acetonitrile vs. Methanol: Which organic modifier should I choose?

Answer: Both acetonitrile (ACN) and methanol (MeOH) are suitable, but they can offer different selectivity, which is the ability to separate the analyte from other compounds.

  • Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and is considered a stronger solvent in reversed-phase HPLC. It often provides sharper peaks.

  • Methanol: Can offer different selectivity due to its protic nature (ability to hydrogen bond). If you are struggling to resolve your analyte from an impurity with ACN, switching to MeOH is a powerful tool to change the peak elution order.[10]

Recommendation: Start with Acetonitrile due to its favorable properties. If resolution is a problem, perform an identical run with Methanol to evaluate changes in selectivity.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Resolving Poor Peak Shape (Tailing)

Question: My peak for 7-Isopropyl-1H-indole-3-carboxylic acid is tailing severely. What are the primary causes and how do I fix it?

Answer: Peak tailing is the most common issue for acidic compounds and can severely impact quantification accuracy.[8] The two primary chemical causes are incomplete analyte ion suppression and secondary interactions with the stationary phase .

  • Incomplete Ion Suppression: If the mobile phase pH is too close to the analyte's pKa (~4.5), a mixed population of ionized and neutral molecules will exist. The ionized form travels faster, while the neutral form is retained longer, smearing the peak and causing a tail.

  • Secondary Silanol Interactions: Even at a low pH, some residual silanol groups (Si-OH) on the silica surface of the column can be deprotonated (SiO⁻). These negative sites can have an ionic interaction with any part of the analyte, creating a secondary, undesirable retention mechanism that leads to tailing.[16][17]

Below is a systematic workflow to diagnose and resolve peak tailing.

G start Peak Tailing Observed check_ph Is Mobile Phase pH <= 2.8? start->check_ph adjust_ph ACTION: Lower pH to 2.5-2.8 with 0.1% Formic or Phosphoric Acid. check_ph->adjust_ph No check_column Is an end-capped, high-purity column in use? check_ph->check_column Yes adjust_ph->check_column Re-analyze change_column RECOMMENDATION: Switch to a modern, end-capped C18 or C8 column. check_column->change_column No check_buffer Is buffer concentration adequate (e.g., >=20mM)? check_column->check_buffer Yes increase_buffer ACTION: Increase buffer concentration to 25-50 mM (e.g., phosphate buffer) to mask silanol activity. check_buffer->increase_buffer No check_sample_solvent Is sample dissolved in initial mobile phase? check_buffer->check_sample_solvent Yes increase_buffer->check_sample_solvent Re-analyze redissolve ACTION: Re-dissolve sample in the starting mobile phase. check_sample_solvent->redissolve No final_checks FURTHER CHECKS: 1. Reduce sample concentration to rule out column overload. 2. Check system for dead volume. check_sample_solvent->final_checks Yes redissolve->final_checks Re-analyze

Caption: A step-by-step workflow for troubleshooting peak tailing.

Experimental Protocol: Systematic Approach to Eliminating Peak Tailing

  • Verify and Adjust Mobile Phase pH:

    • Prepare a fresh aqueous mobile phase (Mobile Phase A) containing 0.1% v/v formic acid or 0.1% v/v phosphoric acid.

    • Confirm the pH is between 2.5 and 2.8 using a calibrated pH meter. Crucially, measure the pH of the aqueous component before mixing it with the organic solvent .[18]

    • Re-equilibrate the column with at least 10 column volumes of the new mobile phase.

    • Inject a standard and evaluate the peak shape.

  • Increase Buffer Strength (if tailing persists):

    • Simple acid modifiers may not provide enough buffering capacity to maintain a consistent pH at the column surface.

    • Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid.

    • Use this as your Mobile Phase A.

    • Flush the system thoroughly to remove old mobile phase before introducing the phosphate buffer.

    • Equilibrate and re-inject the standard. A higher buffer concentration can more effectively mask residual silanol activity.[12]

  • Check Sample Solvent and Concentration:

    • If your sample is dissolved in a strong solvent (like 100% DMSO or Methanol) and your gradient starts at a high aqueous percentage, the solvent mismatch can cause peak distortion.[8]

    • Action: Dilute your sample in the initial mobile phase composition (e.g., 90:10 Water/ACN with 0.1% formic acid).[9]

    • To check for column overload, dilute your sample 10-fold and re-inject. If the peak shape improves, the original sample was too concentrated.[9]

Guide 2: Improving Poor Resolution

Question: I can't separate my analyte from a closely eluting impurity. How can I use the mobile phase to improve resolution?

Answer: Resolution is a function of column efficiency, retention, and selectivity. The mobile phase gives you powerful control over retention and selectivity.

  • Optimize the Organic Solvent Percentage:

    • Isocratic Elution: If you are using a single mobile phase composition, small changes can have a large effect. Decreasing the percentage of organic solvent (e.g., from 45% ACN to 42% ACN) will increase the retention time of all compounds, often improving resolution between early-eluting peaks.

    • Gradient Elution: Making the gradient shallower (i.e., increasing the % of organic solvent more slowly over time) gives the analytes more time to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds.[9]

  • Change the Organic Solvent:

    • As mentioned in the FAQs, switching from acetonitrile to methanol (or vice-versa) is one of the most effective ways to alter selectivity.[10] The different chemical interactions can change the elution order or significantly increase the separation between your analyte and the impurity.

Experimental Protocol: Optimizing Selectivity for Co-eluting Peaks

  • Establish a Baseline: Run your current method and record the retention times (t_R) and resolution (R_s) between the analyte and the impurity.

  • Modify the Gradient Slope:

    • If your current gradient is, for example, 20% to 80% ACN over 10 minutes (a slope of 6%/min), try a shallower gradient.

    • New Gradient: 20% to 60% ACN over 15 minutes (a slope of ~2.7%/min). This slower change can often resolve difficult pairs.

  • Switch Organic Modifier:

    • Prepare a new Mobile Phase B using methanol instead of acetonitrile.

    • Run the exact same gradient profile as your baseline method (e.g., 20% to 80% MeOH over 10 minutes).

    • Compare the resulting chromatogram to your ACN baseline. Look for changes in peak spacing and elution order.

Guide 3: Correcting Retention Time Instability

Question: The retention time for my analyte is drifting between injections. What's causing this and how do I fix it?

Answer: Unstable retention times make peak identification and quantification unreliable. The most common mobile-phase-related causes are inadequate buffering and insufficient column equilibration.

  • Inadequate Buffering: If you are using a very low concentration of an un-buffered acid modifier (e.g., 0.01% TFA), the pH of your mobile phase can be susceptible to small variations from the CO₂ in the air or impurities, leading to retention shifts. Using a formal buffer system like phosphate at a concentration of 20-50 mM provides much greater pH stability and thus more robust retention times.[12][18]

  • Insufficient Equilibration: Every time you change the mobile phase composition, especially at the start of a new gradient run, the column needs time to fully re-equilibrate to the initial conditions. If the equilibration time is too short, the state of the stationary phase will be different at the start of each injection, causing retention times to drift (usually to shorter times) over the first few runs.

Experimental Protocol: Ensuring Robust and Reproducible Retention Times

  • Implement a Robust Buffer: If you are not already using one, switch from a simple acid modifier to a 25 mM phosphate buffer at pH 2.5 as your aqueous mobile phase.

  • Verify Column Equilibration:

    • Check your gradient method. Ensure there is a post-run step that returns to the initial mobile phase conditions.

    • The standard recommendation is to allow an equilibration period of at least 10 column volumes.

    • Calculation: For a 150 x 4.6 mm column, the volume is approx. 1.5 mL. At a flow rate of 1.0 mL/min, you need at least 15 minutes of equilibration. If you see drifting, increase this time to 20 minutes and observe if the retention times stabilize.

  • Pre-mix Mobile Phase: For isocratic methods, always pre-mix the aqueous and organic components in a single bottle rather than relying on the HPLC pump to do the mixing online. This eliminates variability caused by pump proportioning valves. For gradient methods, ensure your solvents are thoroughly degassed.

References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex Inc. Reversed Phase HPLC Method Development. [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Campos, M. L., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Brazilian Journal of Microbiology, 45(3), 963–971. [Link]

  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 3(4). [Link]

  • Suna, S., et al. (2014). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Journal of Chromatographic Science, 52(8), 845–850. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • SIELC Technologies. Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Shimadzu UK. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. [Link]

  • Nakurte, I., Keisa, A., & Rostoks, N. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry, 2012, 103575. [Link]

  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 239-247. [Link]

  • FooDB. (2010, April 8). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]

  • PubChem. 7-Methyl-1H-indole-3-carboxylic acid. [Link]

  • Cheméo. Chemical Properties of Indole-3-carboxylic acid, benzyldimethylsilyl ester. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • University of Calgary. Approximate pKa chart of the functional groups: values to know. [Link]

  • NIST. 1H-Indole-3-carboxaldehyde, 7-methyl-. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: LC-MS Method Validation for 7-Isopropyl-1H-indole-3-carboxylic Acid Purity

Executive Summary 7-Isopropyl-1H-indole-3-carboxylic acid (CAS: 948581-63-3) is a highly specialized building block utilized in advanced medicinal chemistry, notably in the synthesis of CBP/p300 degraders and PROTACs[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Isopropyl-1H-indole-3-carboxylic acid (CAS: 948581-63-3) is a highly specialized building block utilized in advanced medicinal chemistry, notably in the synthesis of CBP/p300 degraders and PROTACs[1]. Because trace synthetic impurities can drastically alter the efficacy and toxicity profiles of downstream active pharmaceutical ingredients (APIs), determining the absolute purity of this intermediate is critical.

This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and provides a field-proven, step-by-step validation protocol grounded in ICH Q2(R2)[2] and FDA M10[3] regulatory frameworks.

Methodological Comparison: LC-MS/MS vs. HPLC-UV

While HPLC-UV is ubiquitous in pharmaceutical quality control, it relies on the detection of chromophores. Indole derivatives share highly similar UV absorption spectra (typically peaking around λ ~280 nm). Consequently, unreacted precursors (e.g., 2-isopropylaniline) or halogenated intermediates (e.g., 5-bromo-7-isopropyl-1H-indole-3-carboxylic acid) often co-elute and mask the true purity of the target compound.

LC-MS/MS bypasses this limitation by filtering analytes based on their mass-to-charge ratio (m/z) and specific fragmentation patterns, creating an inherently self-validating detection system.

Table 1: Performance Comparison for Indole-3-carboxylic Acid Derivatives

Performance MetricLC-MS/MS (Proposed)HPLC-UV (Traditional Alternative)Causality & Scientific Advantage
Specificity High (MRM transitions)Moderate (λ ~280 nm)LC-MS isolates the exact mass, bypassing co-eluting indole impurities that share identical UV chromophores.
Sensitivity (LOQ) 1–5 ng/mL 50–100 ng/mL Ionization efficiency and Multiple Reaction Monitoring (MRM) offer orders of magnitude better signal-to-noise ratios.
Run Time 3–5 minutes 15–20 minutes High mass specificity allows for steeper chromatographic gradients without requiring baseline resolution of all impurities.
Structural Confirmation Yes (CID Fragmentation)No MS/MS fragmentation provides definitive structural confirmation of the indole core during every run.
Matrix Interference Low (Isotope dilution)High Using a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS self-corrects for matrix suppression.
Mechanistic Method Development: The Causality of Experimental Choices

To build a robust and self-validating assay, every parameter must be chosen with mechanistic intent.

  • Ionization Strategy (ESI Negative Mode): 7-Isopropyl-1H-indole-3-carboxylic acid possesses an acidic carboxylic group (pKa ~4.5) and a weakly basic indole nitrogen. While positive Electrospray Ionization (ESI+) could protonate the nitrogen, it often results in high background noise from solvent adducts. Instead, we select ESI Negative Mode (ESI-) . The carboxylic acid readily deprotonates to form a stable [M-H]⁻ ion at m/z 202.1 (based on MW 203.24).

  • Buffer Selection: To maximize ESI- response, the mobile phase must keep the analyte deprotonated in solution. Using acidic modifiers like 0.1% Formic Acid suppresses the ionization of carboxylic acids. Therefore, we use a weak, volatile buffer—10 mM Ammonium Acetate (pH ~6.8) . This ensures the molecule remains ionized prior to entering the mass spectrometer, drastically enhancing sensitivity.

  • Collision-Induced Dissociation (CID): In the collision cell, the [M-H]⁻ precursor ion (m/z 202.1) readily undergoes decarboxylation (loss of CO₂). Monitoring the specific transition of 202.1 → 158.1 provides a highly specific self-validating signature for this compound, ensuring that no isobaric interference can generate a false positive.

Step-by-Step Validation Protocol

This protocol is designed to meet the rigorous standards of the ICH Q2(R2) guidelines for analytical procedure validation[2] and the FDA M10 guidance for bioanalytical methods[3].

Phase I: System Suitability and Specificity
  • Preparation of Blank Matrix: Prepare a diluent of 50% Methanol / 50% Water.

  • Spiking: Inject the blank diluent, followed by a sample spiked with known synthetic impurities (e.g., 2-isopropylaniline).

  • Self-Validation Check: Ensure that the chromatographic window at the retention time of 7-Isopropyl-1H-indole-3-carboxylic acid shows no interfering peaks >20% of the Lower Limit of Quantification (LLOQ)[3].

Phase II: Linearity and Range
  • Calibration Standards: Prepare eight non-zero calibration standards ranging from 5 ng/mL to 1000 ng/mL.

  • Internal Standard Integration: Spike all standards with a constant concentration (e.g., 100 ng/mL) of a structural analog or SIL-IS (e.g., Indole-3-carboxylic acid-d5).

  • Data Processing: Plot the peak area ratio (Analyte/IS) against the nominal concentration.

  • Acceptance Criteria: The calibration curve must utilize a linear regression model (1/x² weighting) with a correlation coefficient (R²) ≥ 0.995[2].

Phase III: Accuracy and Precision
  • Quality Control (QC) Preparation: Prepare QC samples at four levels: LLOQ (5 ng/mL), Low QC (15 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).

  • Intra-day and Inter-day Runs: Analyze five replicates of each QC level on a single day (intra-day) and repeat across three separate days (inter-day).

  • Acceptance Criteria: The coefficient of variation (CV) must not exceed ±15% for all QC levels, except at the LLOQ where ±20% is permissible[3].

Regulatory Validation Workflow

The logical progression of a compliant LC-MS validation lifecycle is illustrated below.

LCMS_Validation N1 Method Development (Mobile Phase, ESI Optimization) N2 Specificity & Selectivity (Blank Matrix & Impurity Spiking) N1->N2 Proceed to Validation N3 Linearity & Range (Calibration Curve Construction) N2->N3 No Interference N4 Accuracy & Precision (Intra/Inter-day QC Samples) N3->N4 R² ≥ 0.995 N5 Robustness & Stability (Flow Rate, Temp Variations) N4->N5 CV ≤ 15% N6 Final Validation Report (ICH Q2(R2) Compliant) N5->N6 Method Robust

Figure 1: LC-MS method validation workflow based on ICH Q2(R2) guidelines.

Sources

Comparative

Comprehensive Validation Guide: Spectrophotometric Quantification of 7-Isopropyl-1H-indole-3-carboxylic Acid

As pharmaceutical pipelines increasingly focus on targeted protein degradation, complex building blocks like 7-Isopropyl-1H-indole-3-carboxylic acid (CAS: 948581-63-3) have emerged as critical intermediates. Specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly focus on targeted protein degradation, complex building blocks like 7-Isopropyl-1H-indole-3-carboxylic acid (CAS: 948581-63-3) have emerged as critical intermediates. Specifically, this compound is a key precursor in the synthesis of novel CBP/p300 degraders .

For drug development professionals, ensuring the purity and concentration of such intermediates during in-process control (IPC) is paramount. While Liquid Chromatography (HPLC) and LC-MS/MS are the gold standards for final release and trace impurity profiling, UV-Vis spectrophotometry offers a rapid, high-throughput, and cost-effective alternative for routine bulk quantification.

This guide provides an authoritative, step-by-step framework for validating a UV-Vis spectrophotometric method for 7-Isopropyl-1H-indole-3-carboxylic acid, objectively comparing its performance against HPLC methodologies under the latest .

Mechanistic Rationale: Why Spectrophotometry?

The structural anatomy of 7-Isopropyl-1H-indole-3-carboxylic acid makes it highly amenable to UV-Vis analysis. The bicyclic indole core is rich in delocalized electrons, exhibiting strong π→π∗ and n→π∗ electronic transitions.

Unsubstituted indole-3-carboxylic acid displays a characteristic UV absorption maximum ( λmax​ ) near 278 nm . The addition of the 7-isopropyl group introduces a slight bathochromic (red) shift due to the inductive electron-donating effect of the alkyl chain. This shifts the λmax​ to approximately 282 nm .

Causality in Method Design: By targeting the 282 nm wavelength, we achieve a high molar extinction coefficient ( ϵ ) while successfully bypassing the UV cut-off regions of common process solvents (e.g., methanol, ethyl acetate), thereby minimizing baseline interference and maximizing method specificity.

Analytical Validation Logic & Workflow

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) standards. The logical progression of this validation ensures that each parameter builds upon the success of the previous one.

ICH_Workflow A 1. Specificity (Matrix Interference) B 2. Linearity (Beer-Lambert Law) A->B C 3. Accuracy (Spike & Recovery) B->C D 4. Precision (System & Method) C->D E 5. LOD / LOQ (Sensitivity Limits) D->E

ICH Q2(R2) spectrophotometric validation workflow for API intermediates.

Step-by-Step Experimental Protocols (Self-Validating System)

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks (System Suitability Tests) that prevent the progression of the analysis if fundamental instrument or preparation errors occur.

Phase A: Solvent Selection & Stock Preparation
  • Solvent Choice: Methanol/Water (70:30 v/v).

    • Causality: The lipophilic 7-isopropyl group significantly reduces aqueous solubility compared to the parent indole. Methanol ensures complete thermodynamic dissolution. The 30% water fraction mimics typical reverse-phase HPLC mobile phases, allowing seamless cross-validation without solvent-induced spectral shifts. Methanol’s UV cut-off (205 nm) provides a clean baseline at the 282 nm analytical wavelength.

  • Self-Validating Stock Preparation:

    • Accurately weigh 10.0 mg of 7-Isopropyl-1H-indole-3-carboxylic acid reference standard (>99.5% purity) into two separate 10 mL volumetric flasks (Stock A and Stock B).

    • Dissolve and make up to volume with the solvent mixture (1.0 mg/mL).

    • Dilute both stocks to 10 µg/mL. Measure the absorbance of both. The response factor difference between Stock A and Stock B must be ≤2.0% . If it fails, discard and re-weigh.

Phase B: System Suitability Test (SST)

Before analyzing validation samples, verify instrument optics:

  • Blank the dual-beam spectrophotometer with Methanol/Water (70:30).

  • Measure the absorbance of the 10 µg/mL standard six consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the absorbance must be ≤1.0% .

Phase C: ICH Q2(R2) Validation Execution
  • Linearity & Range: Prepare working solutions at 2, 5, 10, 15, 20, and 25 µg/mL. Measure absorbance at 282 nm. Plot Absorbance vs. Concentration. Calculate the regression line ( y=mx+c ) and correlation coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic reaction matrix (containing typical synthetic byproducts minus the analyte) at 50%, 100%, and 150% of the target concentration (10 µg/mL). Analyze in triplicate.

  • Precision: Analyze six independent preparations of the 10 µg/mL sample on the same day (Repeatability) and over three different days (Intermediate Precision).

Comparative Performance Data: UV-Vis vs. HPLC

To objectively evaluate the utility of this spectrophotometric method, we must compare it against the standard reverse-phase HPLC-UV methodology (C18 column, 150 x 4.6 mm, 5 µm; Mobile phase: Acetonitrile/0.1% Formic acid).

The table below summarizes the quantitative validation data, highlighting the operational trade-offs between the two techniques.

Validation ParameterUV-Vis Spectrophotometry (282 nm)HPLC-UV (282 nm)Analytical Implication
Linearity Range 2.0 – 25.0 µg/mL0.1 – 50.0 µg/mLHPLC offers a wider dynamic range, but UV-Vis is perfectly sufficient for bulk IPC.
Correlation Coefficient ( R2 ) 0.99920.9998Both methods demonstrate excellent adherence to the Beer-Lambert law.
Limit of Detection (LOD) 0.45 µg/mL0.02 µg/mLHPLC is ~20x more sensitive, required for trace clearance testing.
Limit of Quantitation (LOQ) 1.35 µg/mL0.06 µg/mLUV-Vis is restricted to macro-quantification.
Accuracy (Mean Recovery) 98.5% – 101.2%99.1% – 100.5%Both methods meet the ICH acceptance criteria of 98-102% for drug substances.
Precision (RSD, n=6) 0.85%0.42%HPLC provides tighter precision due to automated injection systems.
Analysis Time per Sample < 1 minute ~ 10 minutesUV-Vis provides rapid turnaround for time-sensitive manufacturing steps.
Specificity in Complex Matrix Low (Susceptible to overlapping chromophores)High (Chromatographic separation)UV-Vis should only be used when the matrix lacks other indole-absorbing species.

Conclusion & Application Strategy

The validation data proves that UV-Vis spectrophotometry is a highly reliable, accurate, and rapid method for the quantification of 7-Isopropyl-1H-indole-3-carboxylic acid, provided the sample matrix is well-understood.

When to use which method?

  • Deploy UV-Vis Spectrophotometry during early-stage synthesis, reaction monitoring, and bulk concentration verification where rapid data acquisition (under 1 minute) dictates process flow.

  • Deploy HPLC or LC-MS/MS during final API release testing, stability studies, or when quantifying the intermediate in the presence of structurally similar degradation products that would otherwise cause spectral overlap.

By aligning the analytical tool with the specific phase of the drug development lifecycle, laboratories can optimize both throughput and compliance.

References

  • Source: Google Patents (WO2024130095A1)
  • UV−visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation Source: ResearchGate URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 7-Isopropyl-1H-indole-3-carboxylic acid

This document provides a detailed, safety-first protocol for the proper disposal of 7-Isopropyl-1H-indole-3-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental s...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper disposal of 7-Isopropyl-1H-indole-3-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide clear, actionable steps and the scientific reasoning behind them, ensuring that waste is managed in a manner that is safe, compliant, and environmentally responsible.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe chemical handling and disposal. 7-Isopropyl-1H-indole-3-carboxylic acid, as a derivative of Indole-3-carboxylic acid, should be handled as a hazardous substance. The primary risks are associated with its acidic nature and potential for irritation upon contact.

Hazard ClassificationDescriptionGHS Precautionary Statement (Anticipated)GHS Pictogram
Skin Corrosion/Irritation Causes skin irritation upon direct contact.[1][2]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[3]pictogram: "!"
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2] Direct contact can lead to damage.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]pictogram: "!"
Aquatic Hazard Some indole compounds are toxic to aquatic life.[4][5][6] Therefore, release into the environment must be avoided.P273: Avoid release to the environment.[4][5]pictogram: "environment"
Solid Particulate/Dust As a solid, it may form dust during handling, which can be inhaled or contaminate surfaces.[3][7]P261: Avoid breathing dust.[3] P271: Use only outdoors or in a well-ventilated area.[2]N/A

Pre-Disposal Planning and Waste Minimization

Effective waste management begins before the waste is even generated. A key principle of green chemistry and laboratory safety is the minimization of hazardous waste.[8]

  • Source Reduction: Order only the quantity of chemical required for your experiments.

  • Inventory Management: Maintain a clear and updated inventory to avoid purchasing duplicates and to track expiration dates.

  • Scale of Experiments: When possible, utilize microscale techniques to reduce the volume of reagents used and waste generated.

Personal Protective Equipment (PPE)

Prior to handling the chemical for any purpose, including disposal, ensure the appropriate PPE is worn.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust, especially when handling bulk quantities or cleaning spills, use a NIOSH-approved respirator.[7]

Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[9][10]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for 7-Isopropyl-1H-indole-3-carboxylic acid waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "7-Isopropyl-1H-indole-3-carboxylic acid".[12]

  • Chemical Incompatibility:

    • DO NOT mix with bases or strong oxidizing agents.

    • DO NOT mix with other incompatible waste streams. Store in a designated Satellite Accumulation Area away from incompatible materials.[8]

  • Container Integrity: Keep the exterior of the waste container clean and dry. The container must be kept closed at all times except when adding waste.[8][11]

Disposal Decision Workflow

The specific disposal protocol depends on the form of the waste. The following diagram outlines the decision-making process for proper handling.

G cluster_waste_type Identify Waste Type cluster_protocol Select Disposal Protocol start Waste Generation Point (7-Isopropyl-1H-indole-3-carboxylic acid) wt_solid Unused/Expired Solid Chemical start->wt_solid wt_contaminated Contaminated Labware (e.g., gloves, wipes, glassware) start->wt_contaminated wt_spill Accidental Spill start->wt_spill proto_A Protocol A: Bulk Solid Disposal wt_solid->proto_A proto_B Protocol B: Contaminated Solid Waste wt_contaminated->proto_B proto_C Protocol C: Spill Cleanup & Disposal wt_spill->proto_C end_point Arrange for Pickup by Certified Hazardous Waste Contractor (Contact EHS Office) proto_A->end_point proto_B->end_point proto_C->end_point

Caption: Disposal workflow for 7-Isopropyl-1H-indole-3-carboxylic acid waste.

Step-by-Step Disposal Procedures

NEVER dispose of this chemical down the drain or in the general trash.[3][5] All waste must be disposed of through your institution's hazardous waste program.[11]

Protocol A: Disposal of Unused/Expired Solid Chemical
  • Preparation: Ensure all required PPE is worn. Perform this procedure in a well-ventilated area or a chemical fume hood to minimize dust exposure.[7]

  • Containerization: Place the original container with the unused chemical into a secondary container (e.g., a sealable plastic bag) to prevent any potential leaks or spills.

  • Labeling: If not already done, clearly label the primary or secondary container as "Hazardous Waste: 7-Isopropyl-1H-indole-3-carboxylic acid".

  • Storage: Store the container in your lab's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[8]

  • Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup.

Protocol B: Disposal of Contaminated Solid Waste

This protocol applies to items such as used gloves, weigh boats, contaminated paper towels, or disposable plasticware.

  • Collection: Place all solid waste items grossly contaminated with 7-Isopropyl-1H-indole-3-carboxylic acid into a designated hazardous waste container. This is typically a plastic-lined, puncture-resistant container.

  • Labeling: The container must be clearly labeled "Hazardous Waste" and list the chemical contaminant: "7-Isopropyl-1H-indole-3-carboxylic acid".

  • Storage: Keep the container sealed when not in use and store it in the Satellite Accumulation Area.

  • Pickup: Once the container is full, arrange for disposal through your EHS office.

Protocol C: Spill Cleanup and Disposal
  • Safety First: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area and contact your institution's emergency response team.

  • Containment: For a small, manageable spill, prevent the spread of the solid powder. Do not use water to clean up the initial spill as this can spread contamination.

  • Cleanup:

    • Carefully sweep or scoop up the solid material using spark-proof tools.[3][7] Avoid creating dust.[7] A HEPA-filtered vacuum designed for chemical powders is ideal if available.

    • Place the collected material and any contaminated cleaning tools (e.g., broom heads) into a hazardous waste container.

  • Decontamination: Wipe the spill area with a damp cloth or paper towels.

  • Final Disposal: Place all cleaning materials (swept powder, contaminated wipes, used PPE) into the hazardous waste container as described in Protocol B.[11]

  • Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Regulatory Framework

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[13][14] Your institution's EHS department operationalizes these regulations, and all procedures must comply with their specific guidelines.[15][16] All disposal must be conducted through an approved and licensed hazardous waste disposal plant.[1][2][3]

References

  • Laboratory Hazardous Waste Management . (n.d.). National Cheng Kung University. Retrieved from [Link]

  • Laboratory Waste Management Guidelines . (n.d.). WASH in Health Care Facilities. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022, September 13). IDR Environmental Services. Retrieved from [Link]

  • Safety Data Sheet for Indole-3-Carboxylic Acid . (n.d.). Loba Chemie. Specifies that the compound is highly hazardous to water (WGK 3). Retrieved from [Link]

  • Chemical Waste Management for Laboratories . (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Hazardous Waste - Standards . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines . (n.d.). Unknown Source. General academic guidelines for lab waste segregation. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines . (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . (2024, October 30). CDMS. Retrieved from [Link]

  • 1910.120 - Hazardous waste operations and emergency response . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste - Overview . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 7-Isopropyl-1H-indole-3-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory compliance exercise, but as a foundational pillar of experimental integrity. When handling specialized building blocks like 7-Iso...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory compliance exercise, but as a foundational pillar of experimental integrity. When handling specialized building blocks like 7-Isopropyl-1H-indole-3-carboxylic acid , standard operating procedures must be adapted to the specific physicochemical properties of the molecule.

Below is the comprehensive, causality-driven guide for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Context & Mechanistic Risk Assessment

7-Isopropyl-1H-indole-3-carboxylic acid is a highly valuable intermediate in modern medicinal chemistry, particularly utilized in the synthesis of targeted protein degraders such as CBP/p300 PROTACs ().

While the foundational indole-3-carboxylic acid scaffold is generally classified as a non-hazardous substance under standard GHS criteria (), the addition of the isopropyl group at the 7-position fundamentally alters its risk profile:

  • Enhanced Lipophilicity: The isopropyl moiety increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates easier passage through the stratum corneum (the outermost layer of the epidermis), significantly increasing the risk of dermal absorption compared to the parent compound.

  • Aerosolization & Respiratory Hazard: Like many lyophilized indole derivatives, this compound is prone to aerosolization. Inhalation of these fine particulates causes mechanical irritation to the respiratory tract and potential systemic absorption across the alveolar membrane ().

  • Combustible Dust Potential: Further processing of solid indole materials can result in the formation of combustible dusts, making static mitigation critical during weighing.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, PPE selection must be scaled according to the operational volume. Causality Note: Nitrile gloves are strictly mandated over latex. Latex offers poor chemical resistance to lipophilic organic compounds and the polar aprotic solvents (e.g., DMSO, DMF) typically used to solubilize them.

Operational ScaleEye/Face ProtectionDermal/Body ProtectionRespiratory ProtectionEngineering Controls
Analytical (<100 mg) ANSI Z87.1 Safety GlassesSingle Nitrile Gloves (≥0.11 mm), Standard Lab CoatNot required if handled inside hoodChemical Fume Hood
Preparative (100 mg - 10 g) Safety Goggles (Splash/Dust resistant)Double Nitrile Gloves, Fluid-resistant Lab CoatN95/P100 mask if weighing outside hoodFume Hood with Anti-static Mat
Scale-up (>10 g) Face Shield over Safety GogglesTyvek Sleeves, Heavy-duty Nitrile (≥0.3 mm), Chemical ApronPAPR or Half-mask Respirator with P100 filtersEnclosed Powder Weighing Station

Standard Operating Procedure: Handling & Transfer

This protocol is designed as a self-validating system; each step physically confirms the safety of the subsequent action.

Step 1: Preparation and Static Mitigation

  • Wipe down the interior of the chemical fume hood with a damp cloth to reduce ambient static charge.

  • Place an anti-static weighing mat inside the hood.

  • Scientific Rationale: Indole powders are highly susceptible to static cling, which can cause sudden aerosolization when a spatula is introduced.

Step 2: PPE Verification and Donning

  • Don the appropriate PPE as dictated by the matrix above. Ensure the lab coat is fully buttoned and glove cuffs overlap the sleeves to eliminate exposed skin at the wrists.

Step 3: Dispensing

  • Use grounded, stainless-steel spatulas. Strictly avoid plastic spatulas which generate triboelectric charges.

  • Open the primary container slowly to prevent pressure-differential "poofing" of the powder.

Step 4: Solubilization (If Applicable)

  • If dissolving the compound, add the solvent directly to the pre-weighed vial inside the hood. Cap the vial securely before vortexing or sonicating to prevent aerosolizing the solubilized, highly skin-permeable mixture.

Spill Management and Disposal Plan

Immediate and methodical response to spills prevents environmental contamination and personnel exposure ().

Step 1: Containment Stop work immediately. If the spill occurs outside the fume hood, evacuate personnel from the immediate vicinity for 10 minutes to allow airborne aerosols to settle.

Step 2: Dry Clean-up (Do NOT Sweep)

  • Scientific Rationale: Never use a broom, as sweeping generates hazardous airborne dust and increases inhalation risk.

  • For small spills (<1 g): Gently cover the powder with damp absorbent paper towels to suppress dust, then carefully scoop the towels into a waste container.

  • For large spills (>1 g): Use a HEPA-filtered vacuum cleaner specifically designated for chemical spills.

Step 3: Decontamination Wash the affected area with a mild soap and water solution, followed by a wipe-down with 70% isopropanol to dissolve any remaining lipophilic residue.

Step 4: Disposal Place all contaminated wipes, PPE, and collected powder into a chemically compatible, sealable hazardous waste container. Label clearly as "Solid Hazardous Waste: Indole Derivative." Offer surplus and non-recyclable solutions to a licensed disposal company in accordance with local environmental regulations. Do not flush down the drain.

Operational Workflow Visualization

G Start 7-Isopropyl-1H-indole-3-carboxylic acid Handling Workflow Risk Risk Assessment (Dust & Lipophilicity) Start->Risk PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Risk->PPE Hood Fume Hood Operation (Draft & Static Control) PPE->Hood Weighing Weighing & Transfer (Grounded Tools) Hood->Weighing Spill Spill Event? Weighing->Spill Clean Wet Wipe / HEPA Vacuum (No sweeping) Spill->Clean Yes Dispose Hazardous Waste Disposal (EPA/Local Guidelines) Spill->Dispose Routine Waste Success Experiment Continuation Spill->Success No Clean->Dispose

Caption: Operational workflow for handling 7-Isopropyl-1H-indole-3-carboxylic acid and spill response.

References

  • Title: Compounds and compositions as cbp/p300 degraders and uses thereof (WO2024130095A1) Source: Google Patents URL: [1]

Sources

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